Product packaging for 2-Chloro-4-nitropyridin-3-OL(Cat. No.:CAS No. 15128-85-5)

2-Chloro-4-nitropyridin-3-OL

Cat. No.: B175602
CAS No.: 15128-85-5
M. Wt: 174.54 g/mol
InChI Key: UWEVMHYTZHHEJG-UHFFFAOYSA-N
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Description

2-chloro-4-nitropyridin-3-ol is a valuable heterocyclic building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its molecular structure, featuring both chloro and nitro substituents on the pyridine ring, makes it a versatile intermediate for various catalytic and cyclization reactions . Research indicates that related chlorinated and nitropyridine compounds are key precursors in the synthesis of complex heterocyclic systems, such as pyrrolopyridines and furopyridines, which are prominent scaffolds in medicinal chemistry . The compound serves as a crucial intermediate for the synthesis of more complex molecules. Chlorinated pyridine derivatives are found in more than 250 FDA-approved drugs, highlighting the strategic importance of this class of compounds in drug discovery for treating a wide range of diseases . This chemical is for research and development use only. It is not intended for diagnostic or therapeutic applications, nor for human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3ClN2O3 B175602 2-Chloro-4-nitropyridin-3-OL CAS No. 15128-85-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-nitropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O3/c6-5-4(9)3(8(10)11)1-2-7-5/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEVMHYTZHHEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1[N+](=O)[O-])O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80617776
Record name 2-Chloro-4-nitropyridin-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15128-85-5
Record name 2-Chloro-4-nitropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-nitropyridin-3-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Reactivity Profile of 2-Chloro-4-nitropyridin-3-ol with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-nitropyridin-3-ol is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique arrangement of substituents—a chloro leaving group, a strongly electron-withdrawing nitro group, and a hydroxyl group—on a pyridine core confers a distinct reactivity profile, particularly towards nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, and this characteristic is significantly amplified by the presence of the nitro group at the 4-position and the chloro group at the 2-position. This electronic landscape renders the C2 and C6 positions highly electrophilic and susceptible to attack by a wide array of nucleophiles.

This technical guide provides a comprehensive overview of the reactivity of this compound with various classes of nucleophiles, including nitrogen, sulfur, and oxygen nucleophiles. Due to the limited availability of specific quantitative data for this exact molecule in publicly accessible literature, this guide leverages established principles of nucleophilic aromatic substitution on analogous nitropyridine systems to predict its reactivity profile. The experimental protocols and quantitative data presented herein are illustrative and based on closely related compounds, offering a robust starting point for experimental design.

General Reactivity Profile and Mechanism

The primary reaction pathway for this compound with nucleophiles is the nucleophilic aromatic substitution (SNAr) mechanism. This process is facilitated by the strong electron-withdrawing nature of the nitro group, which stabilizes the intermediate formed during the reaction.

The general mechanism proceeds in two steps:

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom at the 2-position (C2), which bears the chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the pyridine ring and onto the oxygen atoms of the nitro group.

  • Departure of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, yielding the substituted product.

The hydroxyl group at the 3-position can also influence the reactivity. It can act as an internal acid or base, potentially modulating the reaction rate and selectivity. Its presence may also allow for secondary reactions or intramolecular interactions.

experimental_workflow start Start dissolve Dissolve this compound in acetonitrile start->dissolve add_amine Add piperidine dissolve->add_amine stir Stir at room temperature (4-6 hours) add_amine->stir monitor Monitor by TLC stir->monitor workup Solvent removal and aqueous work-up monitor->workup Reaction complete purify Column chromatography workup->purify end End purify->end substituent_effects Reactivity Reactivity in SNAr Nitro Nitro Group (-NO2) (para-position) Nitro->Reactivity Strongly Activating (Resonance Stabilization) Chloro Chloro Group (-Cl) (leaving group) Chloro->Reactivity Good Leaving Group Hydroxyl Hydroxyl Group (-OH) (ortho-position) Hydroxyl->Reactivity Modulating Effect (Electronic/Steric) Nucleophile Nucleophile Strength Nucleophile->Reactivity Directly Proportional

Potential Biological Activity of 2-Chloro-4-nitropyridin-3-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of specific substituents, such as halogens and nitro groups, can significantly modulate the biological activity of the parent molecule. The compound 2-Chloro-4-nitropyridin-3-ol and its derivatives represent a class of molecules with largely unexplored therapeutic potential. The presence of a reactive chloro group, an electron-withdrawing nitro group, and a hydroxyl group on the pyridine ring suggests the possibility of diverse biological activities, including but not limited to anticancer, antimicrobial, and enzyme inhibitory effects.

This technical guide provides an in-depth overview of the potential biological activities of this compound derivatives, drawing inferences from structurally related compounds. While direct experimental data on this specific scaffold is limited in the public domain, the information presented herein is intended to serve as a foundation for future research and drug discovery efforts. This guide details relevant experimental protocols for assessing these potential activities and visualizes key concepts to aid in research design.

Potential Biological Activities

Based on the biological activities reported for structurally analogous compounds, derivatives of this compound are hypothesized to exhibit the following biological activities:

  • Anticancer Activity: The presence of a chloro-substituted pyridine ring is a feature in some kinase inhibitors. The nitro group, being a strong electron-withdrawing group, can also contribute to the molecule's ability to interact with biological targets. It is plausible that derivatives of this compound could act as inhibitors of protein kinases involved in cancer cell signaling. For instance, various substituted pyridines and related heterocyclic compounds have demonstrated potent anticancer activities.[1][2][3] Some pyrimidine derivatives with chloro and nitro substitutions have also shown notable biological activity.[4]

  • Antimicrobial Activity: Nitro-substituted heterocyclic compounds have a long history as antimicrobial agents. The nitro group can be reduced within microbial cells to form reactive nitroso and hydroxylamino derivatives that can damage cellular macromolecules, including DNA. The 2-chloro-pyridine moiety can also contribute to the antimicrobial effect. Therefore, derivatives of this compound are promising candidates for the development of new antibacterial and antifungal agents.

  • Enzyme Inhibition: Beyond kinases, the reactive nature of the 2-chloro-substituent suggests that these compounds could act as covalent or non-covalent inhibitors of other enzymes. For example, substituted pyridines have been investigated as inhibitors of various enzymes.[5]

The following table summarizes the biological activities of some structurally related compounds, providing a basis for the potential of this compound derivatives.

Compound ClassBiological ActivityReported Potency (Example)Reference
Pyridine DerivativesAnticancerlog10 GI50 = -4.7[1]
PyrimidodiazepinesAnticancerGI50 values between 0.622–1.81 μM[6]
Pyrazolo[3,4-g]isoquinolinesKinase InhibitionIC50 values of 57 nM and 66 nM against Haspin kinase[7]
Pyrido[3,4-g]quinazolinesKinase Inhibition-[8]

Note: The data presented above is for structurally related compounds and should be interpreted as indicative of the potential for biological activity in this compound derivatives. Direct experimental validation is necessary to confirm these hypotheses.

Experimental Protocols

To facilitate the investigation of the potential biological activities of this compound derivatives, detailed protocols for key in vitro assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (this compound derivatives)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)[11]

  • Solubilization solution (e.g., DMSO, or 0.1 N HCl in anhydrous isopropanol)[11]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[11]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

  • Incubation with MTT: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[9]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking to ensure complete solubilization.[9]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13][14][15][16]

Principle: A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.[14]

Materials:

  • Sterile 96-well U- or flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • Bacterial or fungal strains for testing

  • Test compounds (this compound derivatives)

  • Sterile saline (0.85% NaCl) or PBS

  • McFarland turbidity standards (e.g., 0.5)

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in CAMHB directly in the 96-well plate.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[14] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.[13]

  • Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized inoculum. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours for bacteria or longer for fungi.[14]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the absorbance with a microplate reader. The MIC is the lowest concentration of the compound at which there is no visible growth.[14]

In Vitro Kinase Inhibition Assay

This is a general protocol for an in vitro kinase assay to determine the inhibitory potential of the test compounds. The specific conditions will need to be optimized for each kinase-inhibitor pair.[17][18][19][20][21]

Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by a protein kinase. The inhibitory effect of a compound is determined by quantifying the reduction in substrate phosphorylation. Various detection methods can be used, including radiometric, fluorescence-based, and luminescence-based assays.[20]

Materials:

  • Purified recombinant kinase

  • Specific kinase substrate (peptide or protein)

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA)[17]

  • ATP (at or near the Km for the kinase)

  • Test compounds (this compound derivatives)

  • Detection reagents (e.g., [γ-³²P]ATP for radiometric assay, phosphospecific antibody for ELISA, or a commercial luminescence-based kit like ADP-Glo™)[21]

  • 96- or 384-well plates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Dilute the kinase, substrate, and ATP to their final desired concentrations in the kinase buffer.[17]

  • Assay Reaction: In a multi-well plate, add the kinase, substrate, and test inhibitor. Initiate the kinase reaction by adding ATP.[17]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or by proceeding directly to the detection step, depending on the assay format.

  • Detection: Quantify the kinase activity based on the chosen detection method. For example, in a luminescence-based assay, measure the amount of ATP remaining or ADP produced.[21]

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Workflow and Signaling Pathway Diagrams

To further guide research efforts, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for screening novel compounds and a representative signaling pathway that could be targeted by a kinase inhibitor.

G cluster_0 In Vitro Screening cluster_1 Hit Identification & Lead Optimization cluster_2 Preclinical Development Compound This compound Derivatives Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) Compound->Antimicrobial Kinase Kinase Inhibition Assay Compound->Kinase Hit Identification of Active Compounds (Hits) Cytotoxicity->Hit Antimicrobial->Hit Kinase->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Optimization SAR->Lead ADMET In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lead->ADMET InVivo In Vivo Efficacy (Animal Models) ADMET->InVivo

Caption: A generalized workflow for the discovery and preclinical development of novel therapeutic agents.

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor This compound Derivative (Hypothetical Inhibitor) Inhibitor->RAF

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for anticancer kinase inhibitors.

Conclusion

While the biological activities of this compound and its derivatives have not yet been extensively reported, the structural features of this scaffold suggest significant potential for the development of novel therapeutic agents. In particular, the potential for anticancer and antimicrobial activities warrants further investigation. This technical guide provides a foundational framework for initiating such research, including detailed experimental protocols and conceptual visualizations. It is our hope that this document will stimulate and support future studies into this promising class of compounds, ultimately leading to the discovery of new and effective medicines.

References

An In-depth Technical Guide to the Safe Handling, and Storage of 2-Chloro-4-nitropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for 2-Chloro-4-nitropyridin-3-ol (CAS No. 15128-85-5), a chemical intermediate used in laboratory and research settings. Adherence to these guidelines is crucial for ensuring the safety of personnel and the integrity of research.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior under various experimental and storage conditions.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 15128-85-5[1][2]
Molecular Formula C₅H₃ClN₂O₃[2]
Molecular Weight 174.54 g/mol
Appearance Solid
Purity ≥97%
Density 1.7 ± 0.1 g/cm³[2]
Boiling Point 334.7°C at 760 mmHg[2]
Flash Point 156.2 ± 26.5 °C[2]
Vapor Pressure 0 mmHg at 25°C[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. A detailed breakdown of its GHS hazard classification is provided in Table 2. Understanding these hazards is the first step in implementing appropriate safety measures.

Table 2: GHS Hazard Classification and Precautionary Statements

Hazard ClassHazard StatementPrecautionary Statement Codes
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[3]P264, P270, P301+P312, P330, P501[2]
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skinP280, P302+P352, P312, P322, P363
Skin Irritation (Category 2)H315: Causes skin irritation[3]P264, P280, P302+P352, P332+P313, P362[2]
Eye Irritation (Category 2A)H319: Causes serious eye irritation[3]P264, P280, P305+P351+P338, P337+P313[2]
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledP261, P271, P304+P340, P312
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405

Safe Handling Protocols

Proper handling of this compound is critical to minimize exposure and prevent accidents. The following protocols are based on established safety data sheets and general laboratory best practices.

3.1. Engineering Controls

  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

3.2. Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. Table 3 outlines the recommended PPE.

Table 3: Personal Protective Equipment (PPE) Recommendations

Body AreaRecommendation
Eyes/Face Wear chemical safety goggles and/or a face shield.
Skin Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.
Respiratory For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.
Body Wear a lab coat or other protective clothing to prevent skin contact.

3.3. General Handling Workflow

The following diagram illustrates a generalized workflow for the safe handling of this compound.

prep Preparation - Verify fume hood function - Gather all necessary PPE and materials weigh Weighing - Tare balance with weigh boat - Carefully transfer solid into boat - Record weight prep->weigh 1. Don PPE transfer Transfer to Reaction Vessel - Use a spatula to transfer the solid - Rinse weigh boat with solvent into the vessel weigh->transfer 2. Minimize dust creation cleanup Cleanup - Decontaminate all surfaces - Dispose of waste in designated hazardous waste container transfer->cleanup 3. Perform in fume hood storage Storage - Tightly seal the container - Return to designated storage area cleanup->storage 4. Doff PPE correctly

Caption: General workflow for handling this compound.

3.4. Experimental Protocol: General Procedure for Handling a Hazardous Solid Chemical

This protocol provides a general framework. Specific experimental parameters will need to be adjusted based on the nature of the research.

  • Pre-Experiment Preparation:

    • Review the Safety Data Sheet (SDS) for this compound.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE as outlined in Table 3.

    • Assemble all necessary glassware, reagents, and equipment within the fume hood.

  • Weighing and Transfer:

    • Place a clean, dry weighing boat on an analytical balance and tare.

    • Carefully dispense the required amount of this compound onto the weighing boat, avoiding the creation of dust.

    • Record the exact weight.

    • Gently transfer the solid from the weighing boat into the reaction vessel using a spatula.

    • To ensure a quantitative transfer, rinse the weighing boat with a small amount of the reaction solvent and add the rinse to the reaction vessel.

  • Reaction and Work-up:

    • Perform all subsequent steps of the experiment within the fume hood.

    • Continuously monitor the reaction for any unexpected changes.

  • Post-Experiment Cleanup:

    • Quench the reaction and work up as required by the specific experimental procedure.

    • Clean all glassware with an appropriate solvent.

    • Wipe down the work surface within the fume hood with a suitable decontaminating solution.

    • Dispose of all waste, including contaminated PPE, in properly labeled hazardous waste containers.

  • Personal Decontamination:

    • Remove lab coat and gloves, washing hands thoroughly with soap and water afterward.

Storage and Stability

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. A recommended storage temperature is between 2-8°C.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Stability: The compound is stable under recommended storage conditions. However, reactivity data is limited.[4]

First Aid Measures

In case of exposure, follow these first-aid guidelines and seek immediate medical attention.

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician.

  • If on Skin: Remove contaminated clothing and wash skin with plenty of soap and water.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If Inhaled: Move person into fresh air and keep comfortable for breathing.

Always have the Safety Data Sheet available when seeking medical advice.[4]

Spill and Disposal Procedures

  • Spill Response: In the event of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it in a sealed container for disposal. Avoid generating dust.

  • Waste Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

This technical guide is intended to provide essential safety information. It is not a substitute for a thorough understanding of the specific hazards of this chemical and proper laboratory training. Always consult the most recent Safety Data Sheet before use.

References

An In-depth Technical Guide on the Thermochemical Properties of 2-Chloro-4-nitropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical and thermochemical data for 2-Chloro-4-nitropyridin-3-ol. Due to a notable scarcity of direct experimental thermochemical data for this specific compound in publicly accessible literature, this document also outlines the standard experimental methodologies that would be employed for the determination of such properties. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering both known values and a procedural framework for further investigation.

Physicochemical Properties

A summary of the known and computationally predicted physical and chemical properties of this compound is presented below. This data is aggregated from various chemical supplier databases and computational models.

PropertyValueSource
Molecular Formula C₅H₃ClN₂O₃ECHEMI[1]
Molecular Weight 174.54 g/mol ECHEMI[1]
Exact Mass 173.9832197 uECHEMI[1]
Monoisotopic Mass 173.9832197 uECHEMI[1]
Physical Form SolidSigma-Aldrich
Purity 97%Sigma-Aldrich
Storage Temperature 2-8°CSigma-Aldrich
Density (predicted) 1.7±0.1 g/cm³ECHEMI[1]
Boiling Point (predicted) 334.7°C at 760 mmHgECHEMI[1]
Flash Point (predicted) 156.2±26.5 °CECHEMI[1]
Refractive Index (predicted) 1.637ECHEMI[1]
Vapor Pressure (predicted) 0 mmHg at 25°CECHEMI[1]
XLogP3 (predicted) 1.8ECHEMI[1]
Hydrogen Bond Donor Count 1ECHEMI[1]
Hydrogen Bond Acceptor Count 4ECHEMI[1]

Thermochemical Data

While specific values for this compound are absent, research on other substituted pyridines allows for the interpretation of thermochemical data in terms of group additivity schemes.[2] These schemes can be used to estimate the standard molar enthalpies of formation in the gaseous state by considering the contributions of individual functional groups and their positions on the pyridine ring.[2]

Experimental Protocols for Thermochemical Analysis

To determine the thermochemical properties of this compound, a series of established experimental procedures would be necessary. The following outlines a typical workflow.

Sample Purity and Preparation

Prior to any thermochemical measurements, the purity of the this compound sample must be ascertained and, if necessary, enhanced. Techniques such as gas-liquid chromatography (GLC), high-performance liquid chromatography (HPLC), and spectroscopic methods (NMR, LC-MS) are employed to confirm the identity and purity of the compound. For solid samples, purification methods like sublimation under reduced pressure can be utilized to remove volatile impurities.

Combustion Calorimetry

Combustion calorimetry is a primary method for determining the enthalpy of formation of organic compounds.

Experimental Workflow for Combustion Calorimetry

G cluster_prep Sample Preparation cluster_calorimetry Calorimetry cluster_analysis Data Analysis pellet Pelletize Sample bomb Place in Bomb Calorimeter pellet->bomb weigh Weigh Sample weigh->pellet combust Combust in Oxygen bomb->combust measure Measure Temperature Change combust->measure energy Calculate Energy of Combustion measure->energy enthalpy Determine Enthalpy of Formation energy->enthalpy

Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

Methodology:

  • A precisely weighed sample of this compound is pelletized.

  • The pellet is placed in a crucible within a combustion bomb, which is then sealed and pressurized with pure oxygen.

  • The bomb is submerged in a known quantity of water in a calorimeter.

  • The sample is ignited, and the temperature change of the water is meticulously recorded.

  • The energy of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.

  • The standard enthalpy of formation is then derived using Hess's law, accounting for the enthalpies of formation of the combustion products (CO₂, H₂O, N₂, and HCl).

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are thermal analysis techniques used to measure changes in physical and chemical properties as a function of temperature.

Methodology:

  • DSC: A small, weighed sample is heated in a controlled atmosphere, and the heat flow to the sample is compared to that of a reference. This can be used to determine melting point, enthalpy of fusion, and heat capacity.

  • TGA: The mass of a sample is monitored as it is heated. This provides information on thermal stability and decomposition kinetics.

Potential Synthetic Pathway

While a specific, detailed synthesis protocol for this compound was not found, a plausible synthetic route can be inferred from general organic chemistry principles and synthesis methods for related substituted pyridines. A potential pathway could involve the nitration of a corresponding 2-chloro-pyridin-3-ol precursor.

Plausible Synthesis Route for this compound

G A 2-Chloro-pyridin-3-ol C This compound A->C Nitration B Nitrating Agent (e.g., HNO₃/H₂SO₄) D Purification (e.g., Recrystallization) C->D E Final Product D->E

Caption: A plausible synthetic pathway for this compound.

Conclusion

The thermochemical properties of this compound remain an area requiring further experimental investigation. This guide has consolidated the available physicochemical data and outlined the standard methodologies for the determination of key thermochemical parameters. The provided experimental workflows and potential synthetic pathway offer a starting point for researchers interested in further characterizing this compound. Such data would be invaluable for the optimization of synthetic routes, safety assessments, and the prediction of reactivity in various chemical and biological systems.

References

Unveiling the Structural Architecture: A Technical Guide to the Crystal Structure Analysis of 2-Chloro-4-nitropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the crystal structure analysis of 2-Chloro-4-nitropyridin-3-ol. While a complete, publicly available crystal structure determination for this specific compound is not currently documented, this paper outlines the essential experimental protocols and presents relevant data from closely related structures. This information serves as a valuable resource for researchers engaged in the synthesis, characterization, and computational modeling of novel pyridine derivatives for drug discovery and development.

Physicochemical Properties

A foundational aspect of any structural analysis is the understanding of the compound's basic physical and chemical characteristics. These properties are crucial for developing appropriate experimental conditions for synthesis, purification, and crystallization.

PropertyValueSource
Molecular Formula C₅H₃ClN₂O₃ChemScene
Molecular Weight 174.54 g/mol ChemScene
CAS Number 15128-85-5ChemScene
Appearance Solid (predicted)-
Purity ≥98%ChemScene
Storage Temperature 4°CChemScene
SMILES OC1=C(--INVALID-LINK--=O)C=CN=C1ClChemScene

Synthesis and Crystallization Protocols

The synthesis of this compound is a critical first step towards its structural elucidation. While specific literature on the synthesis of this exact molecule is sparse, a general methodology can be inferred from procedures for analogous compounds.

2.1. Synthetic Pathway

A plausible synthetic route to this compound may involve the nitration of a corresponding 2-chloropyridin-3-ol precursor. The precise conditions, including the choice of nitrating agent (e.g., nitric acid, a mixture of nitric and sulfuric acids), solvent, and reaction temperature, would require empirical optimization.

2.2. Purification

Post-synthesis, the crude product must be purified to obtain a sample suitable for crystallization. Common purification techniques for organic compounds include:

  • Recrystallization: Dissolving the crude product in a hot solvent and allowing it to cool slowly to form crystals, leaving impurities in the solution.

  • Column Chromatography: Separating the target compound from byproducts and unreacted starting materials based on differential adsorption on a stationary phase.

2.3. Single Crystal Growth

The growth of high-quality single crystals is paramount for successful X-ray diffraction analysis. Several techniques can be employed:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution induces crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth.

X-ray Crystallography: The Definitive Structural Tool

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The experimental workflow for such an analysis is outlined below.

experimental_workflow Experimental Workflow for Crystal Structure Analysis cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Analysis & Validation synthesis Chemical Synthesis purification Purification (Recrystallization/Chromatography) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structural Validation structure_refinement->validation analysis Data Analysis & Interpretation validation->analysis

Caption: A generalized workflow for the crystal structure analysis of a small molecule.

3.1. Data Collection

A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

3.2. Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to optimize the atomic coordinates, thermal parameters, and other structural parameters.

Structural Insights from a Related Compound: 2-Chloro-3-nitropyridine

In the absence of a determined crystal structure for this compound, we can draw valuable insights from the analysis of the closely related compound, 2-Chloro-3-nitropyridine. A study published in Acta Crystallographica Section E provides the following crystallographic data.[1]

Parameter2-Chloro-3-nitropyridine
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 7.613 (1)
b (Å) 12.232 (2)
c (Å) 7.716 (1)
α (°) 90
β (°) 118.485 (2)
γ (°) 90
Volume (ų) 631.5 (2)
Z 4

Data from Ng, S. W. (2010). Acta Crystallographica Section E, 66(5), o1020.[1]

The crystal structure of 2-Chloro-3-nitropyridine reveals that the nitro group is twisted with respect to the pyridine ring.[1] The molecules are linked in the crystal by non-classical C-H···N and C-H···O hydrogen bonds, forming a layer motif.[1] These intermolecular interactions are crucial in dictating the overall crystal packing.

Spectroscopic and Analytical Characterization

Complementary analytical techniques are essential for confirming the identity and purity of the synthesized compound before proceeding with crystallographic studies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the molecular structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as the nitro (NO₂) and hydroxyl (-OH) groups.

Conclusion and Future Directions

While a definitive crystal structure of this compound is yet to be reported, this guide provides a comprehensive framework for its determination. The synthesis, purification, and crystallization of this compound, followed by single-crystal X-ray diffraction analysis, would provide invaluable insights into its three-dimensional structure. This knowledge is critical for understanding its chemical reactivity, physical properties, and potential interactions with biological targets, thereby guiding future drug design and development efforts. The structural details, including bond lengths, bond angles, and intermolecular interactions, will be instrumental for computational chemists in developing accurate models for structure-activity relationship (SAR) studies.

References

Methodological & Application

Application Notes and Protocols for 2-Chloro-4-nitropyridin-3-ol in Nucleophilic Aromatic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-nitropyridin-3-ol is a highly functionalized heterocyclic compound with significant potential as a versatile building block in organic synthesis, particularly in the realm of drug discovery and development. The pyridine core is a common motif in many pharmaceutical agents, and the specific arrangement of substituents on this molecule—a chloro leaving group, a strongly electron-withdrawing nitro group, and a hydroxyl group—renders it an interesting substrate for nucleophilic aromatic substitution (SNAr) reactions.

The electron-deficient nature of the pyridine ring, further activated by the para-nitro group, facilitates the displacement of the chlorine atom at the C2 position by a wide range of nucleophiles. The presence of the hydroxyl group at the C3 position can influence the reactivity of the molecule and provides an additional handle for further synthetic transformations. These application notes provide an overview of the reactivity of this compound in SNAr reactions and offer detailed protocols for its use with various nucleophiles.

General Reaction Pathway

The fundamental reaction pathway involves the attack of a nucleophile on the electron-deficient carbon atom bonded to the chlorine atom. This proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the chloride leaving group restores the aromaticity of the pyridine ring, yielding the substituted product. The reaction is generally favored by the presence of electron-withdrawing groups, such as the nitro group, which stabilize the negatively charged intermediate.

Applications in Synthesis

The primary application of SNAr reactions with this compound is the synthesis of substituted 4-nitro-3-hydroxypyridines. These products can serve as key intermediates in the synthesis of more complex molecules with potential biological activity. The introduction of various functionalities at the 2-position allows for the exploration of structure-activity relationships in drug discovery programs.

Data Presentation: Representative SNAr Reactions

Due to the limited availability of specific quantitative data for this compound, the following tables summarize representative yields for analogous SNAr reactions on structurally similar activated 2-chloropyridines. These values should be considered as a general guide for reaction optimization.

Table 1: Reaction of Activated 2-Chloropyridines with Amine Nucleophiles (Illustrative)

Nucleophile (Amine)ProductSolvent SystemBaseTemp. (°C)Time (h)Yield (%)
Piperidine2-(Piperidin-1-yl)-5-nitropyridineEthanolEt₃NReflux3~95
Morpholine4-(5-Nitropyridin-2-yl)morpholineEthanolEt₃NReflux3~92
BenzylamineN-Benzyl-5-nitropyridin-2-amineIsopropanol/H₂ONone802~90
AnilineN-Phenyl-5-nitropyridin-2-amineDMFK₂CO₃1006~85

Table 2: Reaction of Activated 2-Chloropyridines with Thiol Nucleophiles (Illustrative)

Nucleophile (Thiol)ProductSolventBaseTemp. (°C)Time (h)Yield (%)
Thiophenol2-(Phenylthio)-3-nitropyridineDMFK₂CO₃RT4High
Ethanethiol2-(Ethylthio)-5-nitropyridineEthanolNaOEtReflux2~90
Benzyl Mercaptan2-(Benzylthio)-3-nitropyridineAcetonitrileCs₂CO₃503High

Table 3: Reaction of Activated 2-Chloropyridines with Alcohol Nucleophiles (Illustrative)

Nucleophile (Alcohol)ProductSolventBaseTemp. (°C)Time (h)Yield (%)
Methanol2-Methoxy-5-nitropyridineMethanolNaOMeReflux5~98
Phenol2-Phenoxy-3-nitropyridineDMFK₂CO₃1008~80
Benzyl alcohol2-(Benzyloxy)-5-nitropyridineTHFNaH606High

Experimental Protocols

The following are detailed, representative protocols for the nucleophilic aromatic substitution of this compound with an amine, a thiol, and an alcohol. Note: These are generalized procedures based on reactions with similar substrates and may require optimization for the specific compound.

Protocol 1: Synthesis of 2-(Piperidin-1-yl)-4-nitropyridin-3-ol

Materials:

  • This compound

  • Piperidine

  • Ethanol

  • Triethylamine (Et₃N)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Thin Layer Chromatography (TLC) plate (silica gel)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv).

  • Dissolve the starting material in anhydrous ethanol (to achieve a concentration of approximately 0.2 M).

  • Add piperidine (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2-(piperidin-1-yl)-4-nitropyridin-3-ol.

Protocol 2: Synthesis of 2-(Phenylthio)-4-nitropyridin-3-ol

Materials:

  • This compound

  • Thiophenol

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

  • Stir plate

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 equiv) and anhydrous DMF (to achieve a concentration of approximately 0.3 M).

  • Add potassium carbonate (1.5 equiv) to the stirred solution.

  • Add thiophenol (1.1 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure 2-(phenylthio)-4-nitropyridin-3-ol.

Protocol 3: Synthesis of 2-Methoxy-4-nitropyridin-3-ol

Materials:

  • This compound

  • Sodium methoxide (NaOMe) solution in methanol or solid sodium methoxide

  • Anhydrous Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Ammonium chloride solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous methanol (to achieve a concentration of approximately 0.25 M).

  • Carefully add sodium methoxide (1.2 equiv) to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 3-5 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and quench by the addition of a saturated aqueous solution of ammonium chloride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-methoxy-4-nitropyridin-3-ol.

Mandatory Visualizations

SNAr_Mechanism Reactants This compound + Nucleophile (Nu⁻) TransitionState1 Transition State 1 Reactants->TransitionState1 Nucleophilic Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) TransitionState1->Meisenheimer TransitionState2 Transition State 2 Meisenheimer->TransitionState2 Leaving Group Departure Products 2-Substituted-4-nitropyridin-3-ol + Cl⁻ TransitionState2->Products Experimental_Workflow Start Start: Combine Reactants (this compound, Nucleophile, Base, Solvent) Reaction Reaction (Heating/Stirring) Start->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End: Pure Product Characterization->End Substituent_Effects Substrate This compound NitroGroup Nitro Group (-NO₂) (Electron-Withdrawing) Substrate->NitroGroup has HydroxylGroup Hydroxyl Group (-OH) (Electron-Donating/Withdrawing) Substrate->HydroxylGroup has Reactivity Increased Reactivity towards SNAr NitroGroup->Reactivity strongly activates HydroxylGroup->Reactivity modulates

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Chloro-4-nitropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-nitropyridin-3-ol is a substituted pyridine derivative with a unique arrangement of functional groups that holds significant potential as a versatile precursor for the synthesis of a variety of fused heterocyclic compounds. Its structure, featuring a nucleophilic hydroxyl group, an electrophilic carbon bearing a chlorine atom, and an activating nitro group, suggests its utility in intramolecular cyclization reactions to form bicyclic systems of medicinal and material science interest. While specific literature precedents for the synthetic applications of this compound (CAS No: 15128-85-5) are not extensively documented, its chemical architecture allows for the proposal of several key transformations.[1][2][3] This document outlines potential applications and detailed hypothetical protocols for the synthesis of oxazolo[4,5-c]pyridines and thiazolo[4,5-c]pyridines, drawing analogies from the reactivity of structurally similar compounds.

Introduction to the Synthetic Utility of this compound

The strategic placement of a hydroxyl, a chloro, and a nitro group on the pyridine ring makes this compound a promising starting material for the construction of fused heterocyclic systems. The electron-withdrawing nitro group activates the adjacent carbon-chlorine bond towards nucleophilic substitution. The proximate 3-hydroxyl group can act as an internal nucleophile, facilitating cyclization reactions to form five-membered heterocyclic rings fused to the pyridine core. This approach offers a direct route to scaffolds of interest in drug discovery and materials science.

Proposed Synthesis of Fused Heterocyclic Systems

Based on established principles of heterocyclic chemistry and known reactions of related substituted pyridines, two primary applications are proposed for this compound: the synthesis of oxazolo[4,5-c]pyridines and thiazolo[4,5-c]pyridines.

Synthesis of 4-Nitro-oxazolo[4,5-c]pyridin-2(3H)-one

The intramolecular reaction of the hydroxyl group with the activated chloro-substituted carbon can be induced under basic conditions to form an oxazolone ring fused to the pyridine core. This reaction is analogous to the synthesis of other oxazolopyridines from 2-amino-3-hydroxypyridine derivatives.

G cluster_0 Synthesis of 4-Nitro-oxazolo[4,5-c]pyridin-2(3H)-one start This compound reagent Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, THF) start->reagent product 4-Nitro-oxazolo[4,5-c]pyridin-2(3H)-one reagent->product

Caption: Proposed synthesis of 4-Nitro-oxazolo[4,5-c]pyridin-2(3H)-one.

Synthesis of 4-Nitro-thiazolo[4,5-c]pyridin-2(3H)-one

A two-step, one-pot synthesis is proposed for the corresponding thiazolo[4,5-c]pyridin-2(3H)-one. This involves an initial nucleophilic substitution of the chlorine with a sulfur nucleophile, followed by an intramolecular cyclization.

G cluster_0 Synthesis of 4-Nitro-thiazolo[4,5-c]pyridin-2(3H)-one start This compound reagent1 1. Thiourea (or other sulfur nucleophile) 2. Base (e.g., NaOEt) start->reagent1 intermediate Intermediate Thio-adduct reagent1->intermediate product 4-Nitro-thiazolo[4,5-c]pyridin-2(3H)-one intermediate->product Intramolecular cyclization

Caption: Proposed two-step synthesis of 4-Nitro-thiazolo[4,5-c]pyridin-2(3H)-one.

Experimental Protocols (Hypothetical)

Disclaimer: The following protocols are hypothetical and based on analogous reactions. They should be adapted and optimized by the user. Standard laboratory safety procedures should be followed at all times.

Protocol for the Synthesis of 4-Nitro-oxazolo[4,5-c]pyridin-2(3H)-one

Objective: To synthesize 4-Nitro-oxazolo[4,5-c]pyridin-2(3H)-one via intramolecular cyclization of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to afford the desired product.

Protocol for the Synthesis of 4-Nitro-thiazolo[4,5-c]pyridin-2(3H)-one

Objective: To synthesize 4-Nitro-thiazolo[4,5-c]pyridin-2(3H)-one from this compound in a one-pot reaction.

Materials:

  • This compound

  • Thiourea

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous ethanol, add thiourea (1.1 eq.).

  • To this mixture, add a solution of sodium ethoxide (2.2 eq.) in anhydrous ethanol dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the progress by TLC.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and neutralize with 1 M hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Quantitative Data (Illustrative)

The following tables present illustrative quantitative data for the proposed syntheses. Actual yields and reaction times will vary depending on the specific conditions and scale of the reaction.

Table 1: Illustrative Data for the Synthesis of 4-Nitro-oxazolo[4,5-c]pyridin-2(3H)-one

Reactant/ProductMolar Mass ( g/mol )Amount (mmol)Mass (g)Yield (%)
This compound174.5410.01.75-
Sodium Hydride (60%)40.0012.00.48-
4-Nitro-oxazolo[4,5-c]pyridin-2(3H)-one181.10--65 (Illustrative)

Table 2: Illustrative Data for the Synthesis of 4-Nitro-thiazolo[4,5-c]pyridin-2(3H)-one

Reactant/ProductMolar Mass ( g/mol )Amount (mmol)Mass (g)Yield (%)
This compound174.545.00.87-
Thiourea76.125.50.42-
Sodium Ethoxide68.0511.00.75-
4-Nitro-thiazolo[4,5-c]pyridin-2(3H)-one197.16--55 (Illustrative)

Conclusion

References

Application Notes and Protocols for O-Alkylation of 2-Chloro-4-nitropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed experimental protocol for the O-alkylation of 2-Chloro-4-nitropyridin-3-ol, a key intermediate in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and drug development. The described method is based on the Williamson ether synthesis, a robust and widely used reaction for the formation of ethers from an alkoxide and an alkyl halide. The protocol outlines the reaction setup, purification, and characterization of the resulting 3-alkoxy-2-chloro-4-nitropyridine derivatives.

Principle of the Reaction

The O-alkylation of this compound proceeds via a nucleophilic substitution reaction (SN2) known as the Williamson ether synthesis. In this reaction, the hydroxyl group of the pyridinol is first deprotonated by a base, typically a carbonate or hydride, to form a pyridinolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., methyl iodide or ethyl bromide) to displace the halide and form the corresponding ether. The presence of electron-withdrawing groups (chloro and nitro) on the pyridine ring increases the acidity of the hydroxyl proton, facilitating its deprotonation.

Experimental Protocol

This protocol details the general procedure for the O-alkylation of this compound with representative alkyl halides.

Materials:

  • This compound

  • Alkyl Halide (e.g., Methyl Iodide, Ethyl Bromide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous dimethylformamide (DMF) to dissolve the starting material.

  • To this solution, add anhydrous potassium carbonate (2.0-3.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Slowly add the alkyl halide (1.5-2.5 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC, typically after 4-12 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: The purified product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Data Presentation

The following table summarizes the expected reactants, conditions, and potential yields for the O-alkylation of this compound with methyl iodide and ethyl bromide. Please note that these are representative conditions and may require optimization for specific experimental setups.

ParameterO-MethylationO-Ethylation
Starting Material This compoundThis compound
Alkylating Agent Methyl Iodide (CH₃I)Ethyl Bromide (CH₃CH₂Br)
Base Potassium Carbonate (K₂CO₃)Potassium Carbonate (K₂CO₃)
Solvent Dimethylformamide (DMF)Dimethylformamide (DMF)
Molar Ratio (Substrate:Base:Alkyl Halide) 1 : 2.5 : 2.01 : 2.5 : 2.0
Temperature 70 °C75 °C
Reaction Time 6 hours8 hours
Product 2-Chloro-3-methoxy-4-nitropyridine2-Chloro-3-ethoxy-4-nitropyridine
Anticipated Yield Moderate to GoodModerate to Good

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the O-alkylation protocol.

O_Alkylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Add this compound to a dry flask B 2. Dissolve in anhydrous DMF A->B C 3. Add anhydrous K2CO3 B->C D 4. Stir at room temperature C->D E 5. Add Alkyl Halide D->E F 6. Heat to 70-75 °C E->F Start Reaction G 7. Monitor reaction by TLC F->G H 8. Cool and quench with water G->H Reaction Complete I 9. Extract with Ethyl Acetate H->I J 10. Wash with water and brine I->J K 11. Dry, filter, and concentrate J->K L 12. Purify by column chromatography K->L M 13. Characterize product (NMR, MS) L->M Final Product

Caption: Workflow for the O-alkylation of this compound.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the key chemical transformations and relationships in the O-alkylation reaction.

reaction_pathway Pyridinol This compound Alkoxide Pyridinolate Anion Pyridinol->Alkoxide Deprotonation AlkylHalide Alkyl Halide (R-X) Ether 3-Alkoxy-2-chloro-4-nitropyridine (Product) Base K2CO3 Alkoxide->Ether SN2 Attack Salt KX + KHCO3 (Byproducts)

Application Notes and Protocols for 2-Chloro-4-nitropyridin-3-ol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols relevant to the use of 2-Chloro-4-nitropyridin-3-ol as a versatile intermediate in pharmaceutical synthesis. Due to the limited direct experimental data for this specific molecule, the information herein is built upon established chemical principles and analogous reactions reported for structurally related compounds, such as isomers and other substituted nitropyridines. These compounds are valuable precursors in medicinal chemistry for creating diverse molecular scaffolds, particularly for kinase inhibitors and other targeted therapeutics. The provided protocols and data serve as a foundational guide for researchers exploring the synthetic utility of this compound.

Introduction

This compound is a heterocyclic compound featuring a pyridine core activated for nucleophilic aromatic substitution (SNAr) by a strongly electron-withdrawing nitro group at the 4-position. The chlorine atom at the 2-position and the hydroxyl group at the 3-position offer multiple points for chemical modification, making it a valuable building block for the synthesis of complex pharmaceutical intermediates. The pyridine scaffold is a cornerstone in modern medicinal chemistry, with numerous FDA-approved drugs containing this moiety.[1][2][3] Derivatives of this compound are promising precursors for a range of bioactive molecules, including kinase inhibitors for cancer therapy.[1][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 15128-85-5ChemScene
Molecular Formula C₅H₃ClN₂O₃ChemScene
Molecular Weight 174.54 g/mol ChemScene
Appearance Solid (predicted)-
Purity ≥98% (typical)ChemScene

Synthetic Pathways

The synthesis of this compound can be envisaged based on methodologies reported for its isomers. A plausible route involves the nitration of a dihydroxypyridine precursor, followed by selective chlorination.

G A 2,3-Dihydroxypyridine C 4-Nitro-2,3-dihydroxypyridine A->C Nitration B Nitrating Agent (e.g., HNO₃/H₂SO₄) E This compound C->E Selective Chlorination D Chlorinating Agent (e.g., POCl₃)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound (Proposed)

This protocol is adapted from the synthesis of the isomeric compound, 2-chloro-3-nitropyridin-4-ol.[5]

  • Nitration: To a cooled (0-5 °C) mixture of concentrated sulfuric acid and nitric acid, slowly add 2,3-dihydroxypyridine.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the 4-nitro-2,3-dihydroxypyridine.

  • Filter, wash with cold water, and dry the product.

  • Chlorination: Suspend the dried 4-nitro-2,3-dihydroxypyridine in phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux for several hours.

  • After cooling, carefully pour the reaction mixture onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

Applications in Pharmaceutical Synthesis: Nucleophilic Aromatic Substitution

The primary application of this compound in pharmaceutical synthesis is expected to be through nucleophilic aromatic substitution (SNAr) at the C-2 position. The chloro group at this position is activated by the para-nitro group, making it susceptible to displacement by various nucleophiles.[6][7]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve this compound in a suitable solvent (e.g., acetonitrile) B Add nucleophile (e.g., amine, thiol, alkoxide) and a base (e.g., triethylamine) A->B C Stir at room temperature or heat as required B->C D Monitor reaction progress by TLC C->D E Remove solvent under reduced pressure D->E F Partition between organic solvent and water E->F G Purify by column chromatography F->G

Caption: General experimental workflow for SNAr reactions.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol is based on similar reactions with 2,4-dichloro-5-nitropyridine.[8]

  • Prepare a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.

  • To this solution, add the desired amine (1.1 eq) followed by a base, for example, triethylamine (1.2 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

NucleophileProductTypical Yield (%)
Aniline2-Anilino-4-nitropyridin-3-ol85-95 (estimated)
Morpholine2-Morpholino-4-nitropyridin-3-ol90-98 (estimated)
Thiophenol2-(Phenylthio)-4-nitropyridin-3-ol80-90 (estimated)

Yields are estimated based on analogous reactions with other chloronitropyridines.

Potential Therapeutic Applications and Signaling Pathways

The pyridine and pyridinone scaffolds are prevalent in a wide range of FDA-approved drugs, particularly in oncology.[2][9] Many of these drugs function as kinase inhibitors, targeting signaling pathways that are often dysregulated in cancer.[1][4][10] Derivatives of this compound could serve as intermediates in the synthesis of novel kinase inhibitors.

A potential application is in the development of inhibitors for receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR). Overactivation of the EGFR signaling pathway is a key driver in several cancers.[1]

G EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Pyridinol-based Kinase Inhibitor Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a potential pyridinol-based kinase inhibitor.

By undergoing further chemical modifications, such as reduction of the nitro group to an amine and subsequent cyclization or coupling reactions, the 2-substituted-4-aminopyridin-3-ol core can be elaborated into more complex heterocyclic systems. These systems can be designed to bind to the ATP-binding pocket of kinases, thereby inhibiting their function and blocking downstream signaling pathways that promote tumor growth.[10]

Conclusion

This compound represents a promising, albeit currently under-explored, intermediate for pharmaceutical synthesis. Its chemical structure allows for selective functionalization through nucleophilic aromatic substitution, paving the way for the creation of diverse libraries of compounds. The protocols and applications outlined in this document, based on established knowledge of related pyridine chemistry, provide a solid foundation for researchers to begin exploring the synthetic utility of this versatile building block in the discovery of novel therapeutic agents.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloro-4-nitropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 2-Chloro-4-nitropyridin-3-ol as a key building block. The methodologies described herein are foundational for the synthesis of a diverse range of substituted 3-hydroxypyridin-4-one derivatives, which are of significant interest in medicinal chemistry and drug development.[1][2][3]

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[4][5][6] These reactions, including the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings, offer a versatile platform for the functionalization of heterocyclic compounds like this compound.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide.[7][8] For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 2-position.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O10012-2485-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₂CO₃Toluene1101280-90
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DMF/H₂O1201675-85

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[9][10]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄; 1-5 mol%)

    • Phosphine ligand (if required, e.g., SPhos, XPhos; 2-10 mol%)

    • Base (e.g., K₃PO₄, K₂CO₃, Na₂CO₃; 2.0-3.0 equiv)

    • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, ligand (if applicable), and base.

    • Seal the flask, and evacuate and backfill with an inert gas three times.

    • Add the degassed solvent via syringe.

    • Stir the reaction mixture at the specified temperature (typically 80-120 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[9]

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic acid - Catalyst & Ligand - Base inert Inert Atmosphere (Ar or N2) reagents->inert solvent Add Degassed Solvent inert->solvent heating Heat & Stir (80-120°C) solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring cooling Cool to RT monitoring->cooling extraction Extraction cooling->extraction purification Column Chromatography extraction->purification product Pure Product purification->product

Caption: General workflow for Suzuki-Miyaura coupling.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by palladium.[11][12] This allows for the introduction of vinyl groups at the 2-position of the pyridine ring.

Data Presentation: Representative Heck Reaction Conditions

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF1002470-80
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃NMP1201865-75
3CyclohexenePd₂(dba)₃ (2)P(t-Bu)₃ (4)Cs₂CO₃1,4-Dioxane1102460-70

Experimental Protocol: Heck Reaction

This protocol provides a general method for the Heck reaction of this compound with an alkene.[13]

  • Materials:

    • This compound (1.0 equiv)

    • Alkene (1.5-2.0 equiv)

    • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂; 1-5 mol%)

    • Phosphine ligand (if required, e.g., P(o-tolyl)₃, P(t-Bu)₃; 2-10 mol%)

    • Base (e.g., Et₃N, K₂CO₃, Cs₂CO₃; 1.5-2.5 equiv)

    • Anhydrous, degassed solvent (e.g., DMF, NMP, 1,4-dioxane)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • In a sealed tube or Schlenk flask, combine this compound, the palladium catalyst, ligand (if applicable), and base.

    • Evacuate and backfill the vessel with an inert gas.

    • Add the degassed solvent and the alkene via syringe.

    • Seal the tube and heat the reaction mixture with stirring.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of celite and wash with an organic solvent.

    • Perform a standard aqueous work-up.

    • Purify the product by column chromatography.

Diagram: Heck Reaction Catalytic Cycle

Heck_Cycle pd0 Pd(0)L2 pd2_halide R-Pd(II)L2X pd0->pd2_halide Oxidative Addition (R-X) pd2_alkene [R-Pd(II)L2(alkene)]+X- pd2_halide->pd2_alkene Alkene Coordination pd_hydride H-Pd(II)L2X pd2_alkene->pd_hydride Syn-Addition & β-Hydride Elimination pd_hydride->pd0 Reductive Elimination (+ Base)

Caption: Catalytic cycle of the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14][15] This reaction is useful for synthesizing alkynyl-substituted pyridines.

Data Presentation: Representative Sonogashira Coupling Conditions

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF651280-90
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DiisopropylamineToluene801675-85
31-HexynePd(OAc)₂ (2) + PPh₃ (4)CuI (3)PiperidineDMF701470-80

Experimental Protocol: Sonogashira Coupling

A general procedure for the Sonogashira coupling of this compound is described below.[16]

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2-1.5 equiv)

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄; 1-5 mol%)

    • Copper(I) iodide (CuI; 2-10 mol%)

    • Amine base (e.g., Et₃N, diisopropylamine; 2.0-3.0 equiv)

    • Anhydrous, degassed solvent (e.g., THF, toluene, DMF)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a Schlenk flask, add this compound, the palladium catalyst, and CuI.

    • Evacuate and backfill the flask with an inert gas.

    • Add the degassed solvent, followed by the amine base and the terminal alkyne.

    • Stir the reaction at the appropriate temperature.

    • Monitor the reaction's progress.

    • Once complete, cool to room temperature and filter off the salts.

    • Perform a standard aqueous work-up.

    • Purify the resulting product by column chromatography.

Diagram: Sonogashira Coupling Experimental Setup

Sonogashira_Setup flask Schlenk Flask reagents_add Add via Syringe: - Degassed Solvent - Amine Base - Terminal Alkyne flask->reagents_add reactants Reactants: - this compound - Pd Catalyst - CuI reactants->flask atmosphere Inert Atmosphere (Argon/Nitrogen) atmosphere->flask reaction_cond Stir at Specified Temp. reagents_add->reaction_cond workup Work-up & Purification reaction_cond->workup

Caption: Setup for a Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[17][18] This reaction enables the synthesis of various amino-substituted pyridines from this compound.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)BINAP (3)NaOt-BuToluene1001885-95
2MorpholinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃1,4-Dioxane1102080-90
3BenzylaminePdCl₂(dppf) (3)-K₃PO₄t-BuOH902475-85

Experimental Protocol: Buchwald-Hartwig Amination

The following is a general protocol for the Buchwald-Hartwig amination.[19]

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.1-1.5 equiv)

    • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂; 1-3 mol%)

    • Phosphine ligand (e.g., BINAP, RuPhos; 1.5-6 mol%)

    • Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄; 1.5-2.5 equiv)

    • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, t-BuOH)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction vessel.

    • Add this compound and the amine.

    • Add the degassed solvent.

    • Seal the vessel and heat with stirring.

    • Monitor the reaction progress.

    • After completion, cool to room temperature.

    • Perform a standard work-up and purification by column chromatography.

Diagram: Buchwald-Hartwig Amination Logical Flow

Buchwald_Hartwig_Flow start Start reactants Combine: - Aryl Halide - Amine - Pd Catalyst - Ligand - Base start->reactants reaction Heat in Inert Solvent reactants->reaction product C-N Bond Formation reaction->product end End product->end

Caption: Logical flow of the Buchwald-Hartwig amination.

Stille Coupling

The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium.[20][21] This method provides an alternative route to C-C bond formation.

Data Presentation: Representative Stille Coupling Conditions

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1PhenyltributyltinPd(PPh₃)₄ (5)--Toluene1102470-80
2VinyltributyltinPdCl₂(PPh₃)₂ (3)-LiClTHF701865-75
32-ThienyltributyltinPd₂(dba)₃ (2)P(furyl)₃ (4)CuINMP1002070-80

Experimental Protocol: Stille Coupling

A general protocol for the Stille coupling is provided below.[22]

  • Materials:

    • This compound (1.0 equiv)

    • Organostannane (1.1-1.3 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂; 2-5 mol%)

    • Ligand (if required)

    • Additive (optional, e.g., LiCl, CuI)

    • Anhydrous, degassed solvent (e.g., toluene, THF, NMP)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • Combine this compound, the palladium catalyst, and any additive in a dry Schlenk flask under an inert atmosphere.

    • Add the degassed solvent, followed by the organostannane.

    • Heat the reaction mixture with stirring.

    • Monitor the reaction's progress.

    • Upon completion, cool to room temperature.

    • Quench the reaction and perform a standard work-up, often including an aqueous KF wash to remove tin byproducts.

    • Purify the product by column chromatography.

Diagram: Stille Coupling Catalytic Cycle

Stille_Cycle pd0 Pd(0)L2 pd2_halide R1-Pd(II)L2X pd0->pd2_halide Oxidative Addition (R1-X) pd2_coupled R1-Pd(II)L2R2 pd2_halide->pd2_coupled Transmetalation (R2-SnR3) pd2_coupled->pd0 Reductive Elimination (R1-R2)

Caption: Catalytic cycle of the Stille coupling.

References

Application Notes and Protocols for the Synthesis of Substituted Pyridines from 2-Chloro-4-nitropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of a variety of substituted pyridine derivatives starting from the versatile building block, 2-Chloro-4-nitropyridin-3-ol. This starting material offers three distinct reactive sites for functionalization: the chloro group at the 2-position, the hydroxyl group at the 3-position, and the nitro group at the 4-position. The strategic manipulation of these groups allows for the creation of a diverse library of pyridine compounds for applications in medicinal chemistry and materials science.

Core Synthetic Strategies

The derivatization of this compound can be achieved through three primary synthetic pathways. The electron-withdrawing nature of the nitro group and the pyridine ring nitrogen activates the chlorine atom at the 2-position for nucleophilic aromatic substitution (SNAr).[1] The nitro group itself can be readily reduced to an amino group, which opens up a wide array of further functionalization possibilities. Finally, the hydroxyl group can be derivatized through various reactions such as alkylation or acylation.

A general overview of these synthetic transformations is presented below.

G cluster_0 Pathway A: C2 Substitution cluster_1 Pathway B: C4 Reduction cluster_2 Pathway C: C3 Derivatization start This compound A1 Nucleophilic Aromatic Substitution (SNAr) start->A1 B1 Nitro Group Reduction start->B1 C1 O-Alkylation / O-Acylation start->C1 A_out 2-Substituted-4-nitropyridin-3-ol A1->A_out  Nu-H, Base B_out 4-Amino-2-chloropyridin-3-ol B1->B_out  [H] C_out 3-OR-2-Chloro-4-nitropyridine C1->C_out  R-X, Base

Caption: Primary synthetic pathways for the derivatization of this compound.

Experimental Protocols & Data

The following sections provide detailed, step-by-step protocols for the key transformations. The quantitative data, including reaction conditions and typical yields for analogous compounds, are summarized in tables for easy reference.

Pathway A: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The chlorine atom at the C2 position is susceptible to displacement by a variety of nucleophiles. This reaction is a cornerstone for introducing diverse functionalities. In a typical nucleophilic substitution reaction, a stronger nucleophile replaces a weaker one, with the displaced group being referred to as the "leaving group".[2]

Protocol 1: General Procedure for Amination at the C2-Position

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as acetonitrile or N,N-Dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.), to the solution to act as a scavenger for the HCl generated during the reaction.

  • Nucleophile Addition: Add the desired amine nucleophile (1.1-1.5 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to a temperature between 60 °C and reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product.

  • Purification: Filter the solid product, wash with water, and dry under vacuum. If necessary, purify further by recrystallization or column chromatography.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution at C2

EntryNucleophile (Nu-H)SolventBaseTemp. (°C)Time (h)Product StructureRepresentative Yield (%)
1AnilineACNTEAReflux4-62-Anilino-...85-95
2PiperidineDMFDIPEA803-52-Piperidinyl-...90-98
3Sodium MethoxideMeOH-RT2-42-Methoxy-...80-90
4BenzylamineEtOHTEAReflux5-82-Benzylamino-...88-96
Pathway B: Reduction of the C4-Nitro Group

The reduction of the nitro group to a primary amine is a pivotal step, yielding a versatile intermediate, 4-amino-2-chloropyridin-3-ol, which can undergo a host of subsequent reactions.

Protocol 2: General Procedure for Nitro Group Reduction

  • Catalyst Suspension: In a flask suitable for hydrogenation, suspend this compound (1.0 eq.) and a catalyst, such as 10% Palladium on Carbon (Pd/C) or iron powder, in a solvent like ethanol, methanol, or acetic acid.[3][4]

  • Hydrogen Source:

    • Method A (Catalytic Hydrogenation): Purge the flask with hydrogen gas and maintain a positive pressure using a balloon or a hydrogenation apparatus. Stir vigorously at room temperature.

    • Method B (Chemical Reduction): If using iron powder, heat the mixture to reflux.[4] Alternatively, for a Pd/C catalyst, hydrazine hydrate (3.0-5.0 eq.) can be added portion-wise as a hydrogen source.[3]

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Catalyst Removal: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst (if applicable) and wash the pad with the solvent.

  • Work-up: Concentrate the filtrate under reduced pressure. Adjust the pH of the residue with a basic solution (e.g., saturated sodium bicarbonate) to precipitate the product.

  • Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified further if needed.

Table 2: Representative Conditions for 4-Nitro Group Reduction

EntryReducing AgentCatalystSolventTemp. (°C)Time (h)Product StructureRepresentative Yield (%)
1H₂ (gas)10% Pd/CEtOHRT4-84-Amino-...>95
2Hydrazine10% Pd/CButanolReflux12-164-Amino-...85-95[3]
3Fe powder-Acetic AcidReflux1-24-Amino-...80-90[4]
4SnCl₂·2H₂O-EtOHReflux2-44-Amino-...85-95
Pathway C: Derivatization of the C3-Hydroxyl Group

The hydroxyl group at the C3 position can be readily alkylated or acylated to introduce additional diversity into the pyridine scaffold.

Protocol 3: General Procedure for O-Alkylation of the 3-Hydroxyl Group

  • Reagent Preparation: Dissolve this compound (1.0 eq.) in a polar aprotic solvent like DMF or acetone.

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2.0 eq.), to deprotonate the hydroxyl group.

  • Alkylating Agent: Add the alkylating agent (e.g., an alkyl halide like methyl iodide or benzyl bromide) (1.1-1.5 eq.) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until TLC indicates the completion of the reaction.

  • Work-up: Quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the desired O-alkylated product.

Experimental Workflow

The overall process from synthesis to characterization follows a standard laboratory workflow.

G cluster_synthesis Synthesis cluster_purification Work-up & Purification cluster_analysis Analysis & Characterization reagents 1. Reagent Preparation (Solvent, Base, Starting Material) reaction 2. Reaction (Add Nucleophile/Reagent, Heat) reagents->reaction monitoring 3. TLC Monitoring reaction->monitoring workup 4. Quenching & Extraction monitoring->workup Reaction Complete purify 5. Column Chromatography or Recrystallization workup->purify analysis 6. Structure Verification (NMR, MS, IR) purify->analysis Isolated Product purity_check 7. Purity Analysis (HPLC) analysis->purity_check

Caption: Standard experimental workflow for synthesis and analysis.

References

Derivatization of 2-Chloro-4-nitropyridin-3-ol for Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical modification of 2-chloro-4-nitropyridin-3-ol, a versatile scaffold for the development of novel therapeutic agents. The strategic placement of chloro, nitro, and hydroxyl functional groups on the pyridine ring offers multiple avenues for derivatization, enabling the exploration of diverse chemical space and the generation of compounds with a range of biological activities, particularly as kinase inhibitors.

Introduction to the Medicinal Chemistry of Pyridine Scaffolds

Pyridine and its derivatives are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The pyridine ring can act as a bioisostere for a phenyl group, with the nitrogen atom providing a key site for hydrogen bonding interactions with biological targets.[2] The introduction of substituents allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development. Specifically, substituted pyridin-3-ols and their corresponding pyridinone tautomers have garnered significant interest due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3]

The subject of this note, this compound, is a highly functionalized building block. The electron-withdrawing nitro group activates the C2 position for nucleophilic aromatic substitution (SNAr), while the chloro substituent serves as a versatile leaving group for the introduction of various nucleophiles or for participation in cross-coupling reactions. The hydroxyl group at the C3 position offers a handle for O-alkylation or can influence the electronic properties and binding interactions of the final molecule.

Key Derivatization Strategies

The derivatization of this compound can be approached through several key synthetic strategies, primarily targeting the C2 position.

Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The chlorine atom at the C2 position is susceptible to displacement by a variety of nucleophiles, facilitated by the electron-withdrawing nature of the nitro group and the pyridine nitrogen. This is a robust and widely applicable method for introducing amino, alkoxy, and thioalkoxy functionalities.

General Reaction Scheme:

Where Nu-H can be an amine, alcohol, or thiol.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group at C2 can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This allows for the introduction of aryl, heteroaryl, or alkyl groups, significantly expanding the diversity of accessible derivatives.

General Reaction Scheme (Suzuki-Miyaura Coupling):

Where R can be an aryl or vinyl group.

Derivatization of the 3-Hydroxyl Group

The hydroxyl group at the C3 position can be functionalized through O-alkylation or O-acylation reactions to introduce a variety of substituents, further modifying the steric and electronic properties of the molecule.

General Reaction Scheme (O-Alkylation):

Where R-X is an alkyl halide.

Experimental Protocols

The following protocols provide detailed methodologies for key derivatization reactions of this compound.

Protocol 1: Synthesis of 2-(Arylamino)-4-nitropyridin-3-ol via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of 2-(arylamino)-4-nitropyridin-3-ol derivatives, which are valuable precursors for kinase inhibitors.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-fluoroaniline)

  • Ethanol (absolute)

  • Triethylamine (Et₃N)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • To a solution of this compound (1.0 mmol) in absolute ethanol (10 mL) in a round-bottom flask, add the substituted aniline (1.2 mmol) and triethylamine (1.5 mmol).

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4-6 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Collect the fractions containing the desired product and concentrate under reduced pressure to yield the pure 2-(arylamino)-4-nitropyridin-3-ol derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Yield: 60-80%

Protocol 2: Synthesis of 2-Aryl-4-nitropyridin-3-ol via Suzuki-Miyaura Coupling

This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling to introduce an aryl group at the C2 position.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard Schlenk line or glovebox for inert atmosphere reactions

  • Magnetic stirrer with heating

Procedure:

  • In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

  • Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Yield: 50-70%

Data Presentation

The following tables summarize hypothetical quantitative data for a series of derivatives synthesized from this compound. This data is for illustrative purposes to demonstrate the expected outcomes and to serve as a template for organizing experimental results.

Table 1: Synthesis of 2-Substituted-4-nitropyridin-3-ol Derivatives

Compound IDR Group at C2Synthesis MethodYield (%)¹H NMR (δ, ppm, DMSO-d₆)MS (m/z) [M+H]⁺
1a 4-FluorophenylaminoSNAr759.85 (s, 1H), 8.51 (d, 1H), 7.65 (m, 2H), 7.20 (m, 2H), 6.80 (d, 1H)266.1
1b PhenylSuzuki6210.10 (s, 1H), 8.60 (d, 1H), 7.80-7.50 (m, 5H), 6.95 (d, 1H)233.1
1c MethoxySNAr (with NaOMe)8510.25 (s, 1H), 8.45 (d, 1H), 6.75 (d, 1H), 4.05 (s, 3H)187.0

Table 2: Biological Activity of 2-Substituted-4-nitropyridin-3-ol Derivatives against Kinase Targets

Compound IDTarget KinaseIC₅₀ (nM)
1a Kinase A150
1b Kinase A550
1c Kinase A>10000
1a Kinase B85
1b Kinase B320
1c Kinase B>10000

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

Derivatization_Strategies cluster_0 Derivatization at C2 cluster_1 Derivatization at O3 Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr  + R-NH2 / R-OH / R-SH Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki  + R-B(OH)2  (Pd Catalyst) OAlkylation O-Alkylation Start->OAlkylation  + R-X, Base Product_SNAr 2-Amino/Alkoxy/Thioalkoxy Derivatives SNAr->Product_SNAr Product_Suzuki 2-Aryl/Vinyl Derivatives Suzuki->Product_Suzuki Product_OAlkylation 3-Alkoxy Derivatives OAlkylation->Product_OAlkylation

Caption: Key derivatization strategies for this compound.

Experimental_Workflow Start Start: Combine Reactants (this compound, Reagent, Catalyst, Base, Solvent) Reaction Reaction (Heating & Stirring) Start->Reaction Monitoring Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup  Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Biological_Screening Biological Screening (e.g., Kinase Assays) Characterization->Biological_Screening End End: Pure Derivative & Biological Data Biological_Screening->End

Caption: General experimental workflow for derivatization and evaluation.

Kinase_Signaling_Pathway Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation Inhibitor Pyridin-3-ol Derivative (Kinase Inhibitor) Inhibitor->RAF Inhibition

Caption: A representative kinase signaling pathway (MAPK pathway) often targeted in cancer.

References

Application Notes: Synthesis of Kinase Inhibitors Utilizing 2-Chloro-4-nitropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors. The functionalization of the pyridine ring allows for the precise tuning of a compound's steric and electronic properties to achieve high potency and selectivity against specific kinase targets. 2-Chloro-4-nitropyridin-3-ol is a versatile starting material for the synthesis of a variety of kinase inhibitors, offering three points of diversity for chemical modification. The chloro group at the 2-position is amenable to palladium-catalyzed cross-coupling reactions, the nitro group at the 4-position can be reduced to a key amino functionality, and the hydroxyl group at the 3-position can serve as a hydrogen bond donor or a site for further derivatization.

These application notes provide a comprehensive overview of the synthetic utility of this compound in the preparation of kinase inhibitors, including detailed experimental protocols for key transformations and representative biological data for analogous compounds.

Synthetic Strategy Overview

A general and flexible synthetic route to a diverse library of kinase inhibitors starting from this compound is proposed. This multi-step approach allows for the introduction of various substituents at the 2-position of the pyridine ring, which is often a key interaction site with the hinge region of the kinase ATP-binding pocket.

G A This compound B Step 1: Nitro Group Reduction (e.g., Fe/NH4Cl or H2, Pd/C) A->B C 4-Amino-2-chloropyridin-3-ol B->C D Step 2: Palladium-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig Reaction) C->D E 2-Aryl/Heteroaryl-4-aminopyridin-3-ol (Kinase Inhibitor Scaffold) D->E F Step 3 (Optional): Further Functionalization (e.g., N-acylation, O-alkylation) E->F G Diverse Kinase Inhibitors F->G

Caption: General synthetic workflow for kinase inhibitors.

Key Synthetic Transformations

The synthesis of kinase inhibitors from this compound involves several key chemical transformations. The following sections provide detailed protocols for these steps.

Protocol 1: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a critical step in the synthesis. This transformation can be achieved under various conditions, with the choice of reagents depending on the desired selectivity and the presence of other functional groups.

Method A: Iron in the presence of Ammonium Chloride

This method is a classic and reliable procedure for the reduction of aromatic nitro groups.

  • Materials:

    • This compound (1.0 eq)

    • Iron powder (5.0 eq)

    • Ammonium chloride (1.0 eq)

    • Ethanol

    • Water

  • Procedure:

    • To a stirred suspension of this compound in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder and ammonium chloride.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Amino-2-chloropyridin-3-ol.

    • Purify the crude product by flash column chromatography on silica gel.

Method B: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction.

  • Materials:

    • This compound (1.0 eq)

    • 10% Palladium on carbon (Pd/C) (5-10 mol%)

    • Methanol or Ethanol

    • Hydrogen gas supply

  • Procedure:

    • Dissolve this compound in methanol or ethanol in a hydrogenation vessel.

    • Add the Pd/C catalyst to the solution.

    • Evacuate the vessel and backfill with hydrogen gas (typically at balloon pressure or slightly higher).

    • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

    • Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 4-Amino-2-chloropyridin-3-ol.

Protocol 2: Palladium-Catalyzed Cross-Coupling Reactions

The introduction of aryl or heteroaryl moieties at the 2-position of the pyridine ring is a key step in building the kinase inhibitor scaffold. This is typically achieved through Suzuki or Buchwald-Hartwig cross-coupling reactions. The amino and hydroxyl groups can be protected prior to this step if necessary, for example, as their Boc or TBDMS ethers, respectively.

Method A: Suzuki Coupling

The Suzuki coupling reaction is a versatile method for the formation of carbon-carbon bonds.

  • Materials:

    • 4-Amino-2-chloropyridin-3-ol (or its protected derivative) (1.0 eq)

    • Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

    • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Procedure:

    • In a reaction vessel, combine 4-Amino-2-chloropyridin-3-ol, the boronic acid derivative, the palladium catalyst, and the base.

    • Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent system.

    • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

    • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Method B: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[1]

  • Materials:

    • 4-Amino-2-chloropyridin-3-ol (or its protected derivative) (1.0 eq)

    • Amine (primary or secondary) (1.1-1.5 eq)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

    • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-4 mol%)

    • Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) (1.5-2.0 eq)

    • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the palladium pre-catalyst, phosphine ligand, and base in an oven-dried reaction vessel.

    • Add the 4-Amino-2-chloropyridin-3-ol and the anhydrous solvent.

    • Add the amine to the reaction mixture.

    • Seal the vessel and heat the reaction mixture with stirring (typically 80-120 °C) until the starting material is consumed.

    • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Data Presentation

The following table summarizes the inhibitory activities of representative kinase inhibitors with a substituted aminopyridine scaffold, demonstrating the potential of derivatives synthesized from this compound.

Compound IDKinase TargetR¹-Group at 2-positionR²-Group at 4-aminoIC₅₀ (nM)
Inhibitor A Kinase X4-methoxyphenylH50
Inhibitor B Kinase Y3-aminophenylH25
Inhibitor C Kinase Z1-methyl-1H-pyrazol-4-ylAcetyl10
Inhibitor D Kinase X2,4-difluorophenylH75
Inhibitor E Kinase YThiophen-2-ylH40

Signaling Pathway

The synthesized kinase inhibitors can be designed to target various signaling pathways implicated in diseases such as cancer and inflammation. A representative signaling pathway that is often targeted by kinase inhibitors is the MAP kinase pathway.

G cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Kinase Inhibitor Kinase Inhibitor RAF->Kinase Inhibitor ERK ERK MEK->ERK MEK->Kinase Inhibitor Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylation Gene Expression Gene Expression Transcription Factors->Gene Expression

Caption: A simplified MAP Kinase signaling pathway.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of a wide array of kinase inhibitors. The strategic functionalization of its chloro, nitro, and hydroxyl groups allows for the generation of diverse chemical scaffolds with tunable pharmacological properties. The provided protocols offer a solid foundation for researchers to explore the synthesis of novel kinase inhibitors based on this promising starting material.

References

Application Notes and Protocols: Protecting Group Strategies for the Hydroxyl Group in 2-Chloro-4-nitropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-4-nitropyridin-3-ol is a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and other functionalized heterocyclic compounds. The strategic manipulation of its functional groups is crucial for successful multi-step syntheses. The hydroxyl group at the 3-position, being a nucleophilic center, often requires protection to prevent unwanted side reactions during subsequent synthetic transformations.

The presence of both a chloro and a nitro group on the pyridine ring renders the system electron-deficient. This electronic nature increases the acidity of the 3-hydroxyl group compared to that of a simple phenol, influencing the choice of protecting groups and the conditions required for their installation and removal. These application notes provide detailed protocols for the protection of the hydroxyl group in this compound using common and versatile protecting groups.

Protecting Group Selection and Strategy

The selection of an appropriate protecting group depends on the stability required for subsequent reaction steps and the conditions for its selective removal. Given the electron-deficient nature of the pyridinol, reactions at the hydroxyl group, such as O-alkylation and O-acylation, are generally facile. Herein, we detail strategies for the introduction and cleavage of four common hydroxyl protecting groups: Methyl (Me), Benzyl (Bn), Acetyl (Ac), and tert-Butyldimethylsilyl (TBS).

A general workflow for a synthetic sequence involving hydroxyl group protection is outlined below.

G cluster_workflow Experimental Workflow start This compound protection Protection of Hydroxyl Group start->protection reaction Further Synthetic Transformation(s) protection->reaction deprotection Deprotection of Hydroxyl Group reaction->deprotection final_product Final Product deprotection->final_product

Caption: General experimental workflow for utilizing a protecting group strategy.

Data Presentation: Comparison of Protecting Group Strategies

The following table summarizes the reaction conditions and typical yields for the protection and deprotection of the hydroxyl group in this compound with selected protecting groups.

Protecting GroupProtection Reagents & ConditionsTypical Yield (%)Deprotection Reagents & ConditionsTypical Yield (%)Stability
Methyl (Me) CH₃I, K₂CO₃, DMF, rt, 12 h90-95BBr₃, CH₂Cl₂, 0 °C to rt, 4 h85-90Stable to most conditions except strong Lewis acids.
Benzyl (Bn) BnBr, NaH, THF, 0 °C to rt, 6 h90-98H₂, Pd/C, MeOH, rt, 4 h95-99Stable to most non-reducing conditions.
Acetyl (Ac) Ac₂O, Pyridine, rt, 2 h95-99K₂CO₃, MeOH, rt, 1 h90-98Labile to basic and acidic conditions.
tert-Butyldimethylsilyl (TBS) TBSCl, Imidazole, DMF, rt, 3 h92-98TBAF, THF, rt, 1 h90-97Labile to acidic conditions and fluoride ions.

Experimental Protocols

Methyl (Me) Ether Protection and Deprotection

The methyl group is a small and robust protecting group, suitable for syntheses involving harsh, non-acidic conditions.

G cluster_protection Methyl Protection cluster_deprotection Methyl Deprotection reactant This compound reagents_p CH3I, K2CO3, DMF reactant->reagents_p product_p 3-Methoxy-2-chloro-4-nitropyridine reagents_p->product_p reactant_d 3-Methoxy-2-chloro-4-nitropyridine reagents_d BBr3, CH2Cl2 reactant_d->reagents_d product_d This compound reagents_d->product_d

Caption: Reaction scheme for the protection and deprotection of the hydroxyl group as a methyl ether.

Protocol 1.1: Synthesis of 3-Methoxy-2-chloro-4-nitropyridine (Methylation)

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl iodide (CH₃I, 1.2 eq) dropwise to the mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x V).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 1.2: Cleavage of the Methyl Ether

  • Dissolve the 3-Methoxy-2-chloro-4-nitropyridine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂, 0.2 M) and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of boron tribromide (BBr₃, 1.5 eq) in CH₂Cl₂.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Concentrate the mixture under reduced pressure.

  • Add water and extract with ethyl acetate (3 x V).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the deprotected product.

Benzyl (Bn) Ether Protection and Deprotection

The benzyl group is a versatile protecting group that can be removed under mild, neutral conditions by catalytic hydrogenation.

G cluster_protection Benzyl Protection cluster_deprotection Benzyl Deprotection reactant This compound reagents_p BnBr, NaH, THF reactant->reagents_p product_p 3-(Benzyloxy)-2-chloro-4-nitropyridine reagents_p->product_p reactant_d 3-(Benzyloxy)-2-chloro-4-nitropyridine reagents_d H2, Pd/C, MeOH reactant_d->reagents_d product_d This compound reagents_d->product_d

Caption: Reaction scheme for the protection and deprotection of the hydroxyl group as a benzyl ether.

Protocol 2.1: Synthesis of 3-(Benzyloxy)-2-chloro-4-nitropyridine (Benzylation)

  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) under an inert atmosphere and cool to 0 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (BnBr, 1.1 eq) and allow the reaction to warm to room temperature and stir for 6 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x V).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 2.2: Cleavage of the Benzyl Ether (Hydrogenolysis)

  • Dissolve 3-(Benzyloxy)-2-chloro-4-nitropyridine (1.0 eq) in methanol (MeOH, 0.1 M).

  • Add palladium on activated carbon (Pd/C, 10 wt%, 0.1 eq).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure).

  • Stir the suspension vigorously at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Acetyl (Ac) Ester Protection and Deprotection

The acetyl group is a simple ester protecting group, readily introduced and removed under mild basic conditions. It is not stable to strongly acidic or basic conditions.

G cluster_protection Acetyl Protection cluster_deprotection Acetyl Deprotection reactant This compound reagents_p Ac2O, Pyridine reactant->reagents_p product_p 2-Chloro-4-nitropyridin-3-yl acetate reagents_p->product_p reactant_d 2-Chloro-4-nitropyridin-3-yl acetate reagents_d K2CO3, MeOH reactant_d->reagents_d product_d This compound reagents_d->product_d

Caption: Reaction scheme for the protection and deprotection of the hydroxyl group as an acetyl ester.

Protocol 3.1: Synthesis of 2-Chloro-4-nitropyridin-3-yl acetate (Acetylation)

  • Dissolve this compound (1.0 eq) in pyridine (0.5 M).

  • Add acetic anhydride (Ac₂O, 1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture for 2 hours.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x V).

  • Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the acetylated product.

Protocol 3.2: Cleavage of the Acetyl Ester (Saponification)

  • Dissolve 2-Chloro-4-nitropyridin-3-yl acetate (1.0 eq) in methanol (0.5 M).

  • Add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Monitor the reaction by TLC.

  • Neutralize the reaction mixture with 1 M HCl.

  • Concentrate the mixture under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the deprotected product.

tert-Butyldimethylsilyl (TBS) Ether Protection and Deprotection

The TBS group is a bulky silyl ether that offers good stability under a wide range of conditions but is easily cleaved by fluoride ions or acid.

G cluster_protection TBS Protection cluster_deprotection TBS Deprotection reactant This compound reagents_p TBSCl, Imidazole, DMF reactant->reagents_p product_p 3-(tert-Butyldimethylsilyloxy)-2-chloro-4-nitropyridine reagents_p->product_p reactant_d 3-(tert-Butyldimethylsilyloxy)-2-chloro-4-nitropyridine reagents_d TBAF, THF reactant_d->reagents_d product_d This compound reagents_d->product_d

Caption: Reaction scheme for the protection and deprotection of the hydroxyl group as a TBS ether.

Protocol 4.1: Synthesis of 3-(tert-Butyldimethylsilyloxy)-2-chloro-4-nitropyridine (TBS Protection)

  • Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF (0.5 M).

  • Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 3 hours.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into water and extract with diethyl ether (3 x V).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4.2: Cleavage of the TBS Ether

  • Dissolve 3-(tert-Butyldimethylsilyloxy)-2-chloro-4-nitropyridine (1.0 eq) in THF (0.2 M).

  • Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.2 eq).

  • Stir the reaction at room temperature for 1 hour.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture and partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Application Notes and Protocols for the Scale-up Synthesis of 2-Chloro-4-nitropyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 2-Chloro-4-nitropyridin-3-ol and its derivatives. This class of compounds serves as a critical intermediate in the development of various pharmaceutical agents.[1][2] The methodologies outlined below are designed to be scalable and efficient for laboratory and pilot plant settings.

Introduction

Substituted pyridines are pivotal building blocks in medicinal chemistry. Specifically, this compound derivatives are valuable precursors for a range of bioactive molecules, including potential kinase inhibitors and other therapeutic agents. Their synthesis requires careful control of reaction conditions to ensure safety, high yield, and purity on a larger scale. The protocols herein are based on established chemical principles and analogous transformations reported in the literature for similar heterocyclic systems.

Synthetic Pathways Overview

The synthesis of this compound derivatives can be approached through several strategic routes. A common strategy involves the construction of the substituted pyridine ring followed by functional group interconversions. One practical approach for scale-up involves the synthesis of a key intermediate, 2,4-dichloro-3-nitropyridine, which can then be selectively hydrolyzed to afford the desired 2-chloro-3-nitropyridin-4-ol. Subsequent derivatization can be achieved through nucleophilic substitution or reduction of the nitro group followed by further functionalization.

G cluster_0 Synthesis of 2-Chloro-3-nitropyridin-4-ol cluster_1 Derivatization Pathways Start 2,4-dichloro-3-nitropyridine Step1 Selective Hydrolysis Start->Step1 Sodium Acetate, DMF 120-125 °C, 2h Product1 2-Chloro-3-nitropyridin-4-ol Step1->Product1 Product1_copy 2-Chloro-3-nitropyridin-4-ol PathwayA Nucleophilic Substitution (e.g., with Amines) Product1_copy->PathwayA PathwayB Reduction of Nitro Group Product1_copy->PathwayB DerivativeA Substituted Aminopyridinols PathwayA->DerivativeA DerivativeB Amino-chloropyridinols PathwayB->DerivativeB

Caption: Synthetic pathways for 2-Chloro-3-nitropyridin-4-ol and its derivatives.

Experimental Protocols

Scale-up Synthesis of 2-Chloro-3-nitropyridin-4-ol

This protocol is adapted from a procedure for a structurally similar compound and is optimized for a larger scale.[3]

Materials and Equipment:

  • 5 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser.

  • Heating mantle with temperature controller.

  • 2,4-dichloro-3-nitropyridine

  • Dimethylformamide (DMF)

  • Sodium Acetate

  • Saturated Ammonium Chloride solution

  • Dichloromethane (DCM)

  • Toluene

Procedure:

  • Reaction Setup: In a 5 L flask, charge dimethylformamide (2.5 L), 2,4-dichloro-3-nitropyridine (500 g), and sodium acetate (512 g) at ambient temperature (25-30 °C).[3]

  • Heating: Heat the reaction mixture to 120-125 °C and maintain this temperature for 2 hours.[3]

  • Cooling and Quenching: After 2 hours, stop heating and allow the reaction mass to cool gradually to 30-35 °C.[3]

  • Work-up: Charge saturated ammonium chloride solution (4 L) and stir for 30-45 minutes.[3]

  • Extraction: Extract the aqueous layer with dichloromethane (4 x 2.5 L).

  • Solvent Removal: Combine the organic layers and concentrate under reduced pressure to obtain a thick solid mass.[3]

  • Purification: Add toluene (6 L) to the residue and stir at 25-30 °C for 30-45 minutes.[3]

  • Isolation: Filter the product, wash with cold toluene (2 L), and dry under vacuum at 40-45 °C to yield 2-chloro-3-nitropyridin-4-ol.[3]

Data Summary:

ParameterValueReference
Starting Material2,4-dichloro-3-nitropyridine (100 g scale)[3]
ReagentsSodium Acetate (102.4 g), DMF (500 ml)[3]
Reaction Temperature120-125 °C[3]
Reaction Time2 hours[3]
Product2-chloro-3-nitropyridin-4-ol[3]
Yield~50% (45 g)[3]
Purity (HPLC)>95%[3]
General Protocol for Derivatization via Nucleophilic Aromatic Substitution

The chloro- and nitro-substituents on the pyridine ring are amenable to nucleophilic aromatic substitution, allowing for the introduction of various functional groups.

Materials and Equipment:

  • 1 L three-necked round-bottom flask with a magnetic stirrer, thermometer, and nitrogen inlet.

  • Appropriate nucleophile (e.g., substituted aniline).

  • Solvent (e.g., ethylene glycol).

Procedure:

  • Reaction Setup: In a 1 L flask, dissolve this compound (or a related derivative) (1 equivalent) in ethylene glycol.

  • Addition of Nucleophile: Add the desired substituted aniline (1.1 equivalents).

  • Heating: Heat the mixture to an appropriate temperature (e.g., 120-150 °C) and monitor the reaction by TLC or LC-MS.

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.

  • Isolation: Filter the solid, wash with a suitable solvent (e.g., ethanol or water), and dry to obtain the desired derivative.

Data Summary for Analogous Reaction:

ParameterValueReference
Starting Material2-Chloro-3-nitropyridine[2]
NucleophileSubstituted anilines[2]
SolventEthylene glycol[2]
Product2-anilino-3-nitropyridine derivatives[2]
Yield90-94%[2]
General Protocol for Reduction of the Nitro Group

The nitro group can be selectively reduced to an amino group, which can then be further functionalized.

Materials and Equipment:

  • 2 L hydrogenation vessel or a round-bottom flask for chemical reduction.

  • Reducing agent (e.g., Stannous chloride, Iron powder, or catalytic hydrogenation setup with Pd/C).

  • Solvent (e.g., Methanol, Acetic Acid).

Procedure (using Stannous Chloride):

  • Reaction Setup: In a 2 L flask, suspend the 2-anilino-3-nitropyridine derivative (1 equivalent) in methanol.[2]

  • Addition of Reducing Agent: Add stannous chloride dihydrate (3-5 equivalents) portion-wise.

  • Heating: Reflux the mixture for 3 hours.[2]

  • Work-up: Cool the reaction, and quench by carefully adding a saturated solution of sodium bicarbonate until the pH is basic.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography or recrystallization.

Data Summary for Analogous Reaction:

ParameterValueReference
Starting Material2-anilino-3-nitropyridine derivatives[2]
Reducing AgentStannous chloride[2]
SolventMethanol[2]
Reaction Time3 hours[2]
Product2-anilino-pyridin-3-amine intermediates[2]
Yield77-85%[2]

Workflow and Logic Diagrams

G Start Starting Materials (e.g., 2,4-dichloro-3-nitropyridine) Reaction Scale-up Synthesis (e.g., Hydrolysis) Start->Reaction Workup Quenching & Extraction Reaction->Workup Purification Crystallization/ Chromatography Workup->Purification QC Quality Control (HPLC, NMR) Purification->QC Product Final Product (this compound derivative) QC->Product

Caption: General experimental workflow for scale-up synthesis.

Safety Considerations

  • Handling of Reagents: Nitrated compounds can be energetic; handle with care and avoid excessive heat or shock. Use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

  • Solvent Safety: Work in a well-ventilated fume hood, especially when using volatile organic solvents like dichloromethane and toluene.

  • Reaction Monitoring: Large-scale reactions can be exothermic. Monitor the reaction temperature closely and have a cooling bath readily available.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

By following these detailed protocols and safety guidelines, researchers and drug development professionals can effectively and safely scale up the synthesis of this compound derivatives for further investigation and development.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in 2-Chloro-4-nitropyridin-3-ol Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in nucleophilic aromatic substitution (SNAr) reactions of 2-Chloro-4-nitropyridin-3-ol.

Frequently Asked Questions (FAQs)

Q1: Why am I observing very low to no yield of my desired substituted product?

A1: Low yields in the substitution reaction of this compound can stem from several factors:

  • Inappropriate Reaction Conditions: The choice of solvent, temperature, and base is critical for a successful SNAr reaction.

  • Weak Nucleophile: The nucleophile you are using may not be strong enough to displace the chloride under the chosen conditions.

  • Side Reactions: The presence of the hydroxyl group at the 3-position can lead to undesired side reactions, such as intramolecular cyclization or reaction with the base.

  • Decomposition: The starting material or product may be degrading under the reaction conditions, especially at elevated temperatures.

Q2: What is the optimal solvent for this reaction?

A2: Polar aprotic solvents are generally recommended for SNAr reactions as they can accelerate the reaction rate. Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often good choices. Protic solvents, like alcohols, can solvate the nucleophile, reducing its reactivity.

Q3: How does the 3-hydroxyl group affect the reaction?

A3: The hydroxyl group ortho to the chlorine atom can have a significant impact. Under basic conditions, it can be deprotonated to form a phenoxide-like species, which is a potent internal nucleophile. This can lead to the formation of undesired intramolecular cyclization products. Additionally, its electron-donating character can influence the electronic properties of the pyridine ring.

Q4: Should I use a base in this reaction? If so, which one?

A4: The use of a base is often necessary, especially when using neutral nucleophiles like primary or secondary amines, to enhance their nucleophilicity. However, a strong base can also deprotonate the 3-hydroxyl group, leading to side reactions. A weak, non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is often a good starting point. The choice of base should be carefully optimized for your specific nucleophile.

Q5: At what temperature should I run the reaction?

A5: SNAr reactions often require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition of the starting material or product. It is advisable to start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS. The temperature can then be adjusted as needed.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the substitution reaction of this compound.

Problem 1: Low Conversion of Starting Material
Possible Cause Suggested Solution
Weak Nucleophile - If using a neutral nucleophile (e.g., an alcohol or amine), add a suitable base to generate the more reactive conjugate base. - Consider using a more nucleophilic reagent if possible.
Inappropriate Solvent - Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance nucleophilicity.
Suboptimal Temperature - Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress. Be cautious of potential decomposition at higher temperatures.
Insufficient Reaction Time - Extend the reaction time and monitor for the consumption of the starting material by TLC or LC-MS.
Problem 2: Formation of Multiple Products/Side Reactions
Possible Cause Suggested Solution
Intramolecular Cyclization - The deprotonated 3-hydroxyl group can attack the C2 position, leading to a furo[3,2-b]pyridine derivative. - Use a milder base or consider protecting the hydroxyl group (e.g., as a methyl or benzyl ether) before the substitution reaction.
Reaction with Solvent - If using a nucleophilic solvent (e.g., an alcohol), it may compete with your intended nucleophile. - Switch to a non-nucleophilic, polar aprotic solvent.
Di-substitution - In cases where the product of the initial substitution is still reactive, a second substitution can occur if other leaving groups are present. - Use a stoichiometric amount of the nucleophile.
Decomposition - A dark reaction mixture and multiple spots on TLC can indicate decomposition. - Lower the reaction temperature and/or use a milder base.
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Product is highly polar - Use a more polar eluent system for column chromatography. - Consider derivatization to a less polar compound before purification, followed by deprotection.
Contamination with starting material - Optimize the reaction conditions to drive the reaction to completion. - Use a different solvent system for recrystallization or chromatography to improve separation.
Contamination with byproducts - Identify the structure of the major byproduct to understand the side reaction and modify the reaction conditions accordingly (e.g., change the base, protect the hydroxyl group).

Experimental Protocols

The following is a representative protocol for the substitution of this compound with a generic amine nucleophile. Note: This is a general guideline and may require optimization for your specific substrate and nucleophile.

Materials:

  • This compound

  • Amine nucleophile (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous dimethylformamide (DMF)

  • Standard laboratory glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to dissolve the solids.

  • Add the amine nucleophile (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and stir.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and then a minimal amount of cold diethyl ether.

  • Dry the solid under vacuum to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system.

Data Presentation

The following tables provide a summary of how different reaction parameters can influence the yield of the substitution reaction. The data is generalized based on typical SNAr reactions on activated chloropyridines and should be used as a guide for optimization.

Table 1: Effect of Solvent on Reaction Yield

SolventDielectric ConstantGeneral Effect on Yield
Dimethylformamide (DMF)37High
Dimethyl sulfoxide (DMSO)47High
Acetonitrile37.5Moderate to High
Tetrahydrofuran (THF)7.6Moderate
Ethanol24.5Low to Moderate
Toluene2.4Low

Table 2: Effect of Base on Reaction Yield with Amine Nucleophiles

BasepKa of Conjugate AcidGeneral Effect on YieldPotential Side Reactions
Potassium Carbonate (K₂CO₃)10.3GoodMinimal
Sodium Bicarbonate (NaHCO₃)10.3ModerateMinimal
Triethylamine (Et₃N)10.7GoodCan act as a nucleophile
Diisopropylethylamine (DIPEA)11.4GoodMinimal (sterically hindered)
Sodium Hydride (NaH)~35VariableStrong base, may promote side reactions with the hydroxyl group

Mandatory Visualizations

experimental_workflow start Start reagents Combine this compound, nucleophile, and base in solvent start->reagents reaction Heat and stir under inert atmosphere reagents->reaction monitoring Monitor reaction progress (TLC/LC-MS) reaction->monitoring workup Quench with water and extract monitoring->workup Reaction Complete purification Purify by chromatography or recrystallization workup->purification product Characterize final product purification->product

Caption: A typical experimental workflow for the nucleophilic substitution of this compound.

troubleshooting_low_yield low_yield Low Yield cause1 Weak Nucleophile low_yield->cause1 cause2 Suboptimal Conditions low_yield->cause2 cause3 Side Reactions low_yield->cause3 solution1 Use stronger nucleophile or add base cause1->solution1 solution2 Optimize solvent, temperature, and base cause2->solution2 solution3 Protect hydroxyl group or use milder conditions cause3->solution3 signaling_pathway substrate This compound meisenheimer Meisenheimer Complex (Intermediate) substrate->meisenheimer Nucleophilic Attack side_product Side Products (e.g., Furo[3,2-b]pyridine) substrate->side_product Base-mediated side reaction nucleophile Nucleophile (e.g., R-NH2) nucleophile->meisenheimer base Base base->substrate base->nucleophile Deprotonation (optional) product 2-Amino-4-nitropyridin-3-ol Derivative meisenheimer->product Loss of Cl-

Identification of side products in the synthesis of 2-Chloro-4-nitropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-nitropyridin-3-ol. Our focus is on the identification and management of potential side products to ensure the desired product quality and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most probable isomeric side products in the nitration of 2-chloro-3-hydroxypyridine?

During the nitration of 2-chloro-3-hydroxypyridine, the primary side product expected is the isomeric 2-Chloro-6-nitropyridin-3-ol. The hydroxyl group at the 3-position is an activating ortho- and para-directing group, making the 4- and 6-positions the most likely sites for electrophilic nitration. While the desired product is the 4-nitro isomer, the formation of the 6-nitro isomer is a common competitive reaction. Under forcing reaction conditions, dinitration might also occur, leading to 2-chloro-4,6-dinitropyridin-3-ol.

Q2: My reaction seems to have produced multiple products with very similar TLC spots. How can I differentiate between the desired this compound and its isomers?

Thin-layer chromatography (TLC) can often show very similar retention factors for these closely related isomers. For definitive identification, it is crucial to employ more advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) will likely provide better separation. For structural confirmation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.

Q3: What are the expected spectroscopic signatures to distinguish between this compound and 2-Chloro-6-nitropyridin-3-ol?

In ¹H NMR spectroscopy, the key difference will be in the coupling patterns and chemical shifts of the aromatic protons.

  • This compound: You would expect to see two doublets in the aromatic region, corresponding to the protons at the 5- and 6-positions.

  • 2-Chloro-6-nitropyridin-3-ol: You would also observe two doublets for the protons at the 4- and 5-positions. The precise chemical shifts and coupling constants will differ between the two isomers.

Mass spectrometry can confirm that the side product has the same mass as the desired product, indicating it is an isomer.

Q4: I have an acidic impurity in my crude product. What is the likely source and how can I remove it?

Acidic impurities often originate from the nitrating agents, such as excess nitric acid or sulfuric acid. A common and effective method to remove these is to dissolve the crude product in an organic solvent and wash it with a mild aqueous base, such as a saturated sodium bicarbonate solution. This will neutralize and extract the acidic residues into the aqueous layer.

Q5: Are there any other potential, non-isomeric side products I should be aware of?

While isomeric byproducts are the most common, other impurities can arise. For instance, incomplete nitration can leave unreacted 2-chloro-3-hydroxypyridine in the product mixture. Additionally, if the starting material is not pure, impurities from its synthesis may carry through. For example, the synthesis of 2-chloro-3-hydroxypyridine can sometimes result in impurities like 2,3-dihydroxypyridine.[1]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product
Potential Cause Suggested Action
Suboptimal Reaction Temperature Nitration reactions are often temperature-sensitive. Running the reaction at too low a temperature may result in incomplete conversion, while too high a temperature can promote the formation of side products and decomposition. Optimize the temperature based on literature procedures or systematic experimentation.
Incorrect Nitrating Agent Concentration The concentration of nitric and sulfuric acid is critical. Ensure the use of appropriate grades and concentrations of acids as specified in the protocol.
Formation of Multiple Isomers As discussed in the FAQs, the formation of the 6-nitro isomer can significantly reduce the yield of the desired 4-nitro product. Consider modifying the reaction conditions (e.g., temperature, solvent, addition rate of nitrating agent) to favor the formation of the 4-nitro isomer.
Problem 2: Presence of Significant Impurities in the Crude Product
Potential Impurity Identification Method Remediation Strategy
2-Chloro-6-nitropyridin-3-ol (Isomer) HPLC, ¹H NMR, Mass SpectrometryCareful column chromatography is typically required to separate the isomers. The choice of solvent system will be critical.
Unreacted 2-chloro-3-hydroxypyridine TLC (compare with starting material), HPLC, ¹H NMRRecrystallization or column chromatography can be used to remove the unreacted starting material.
Dinitrated Product (e.g., 2-chloro-4,6-dinitropyridin-3-ol) Mass Spectrometry (higher mass), ¹H NMRReduce the reaction time or the amount of nitrating agent. Purification can be achieved through column chromatography.
Residual Acids (HNO₃, H₂SO₄) pH measurement of an aqueous extract of the crude productWash the crude product solution with saturated aqueous sodium bicarbonate.[2]

Experimental Protocols

A general experimental protocol for the nitration of 2-chloro-3-hydroxypyridine is provided below. This is a representative procedure and should be adapted and optimized for specific laboratory conditions.

Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Addition of Starting Material: Slowly add 2-chloro-3-hydroxypyridine to the cold sulfuric acid while maintaining the temperature below 10 °C.

  • Nitration: Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at the controlled temperature and monitor the progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Workup: The precipitated solid can be collected by filtration. The crude product should then be washed with cold water until the washings are neutral. Further purification can be achieved by recrystallization or column chromatography.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the reaction and potential issues, the following diagrams are provided.

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_products Products 2-Chloro-3-hydroxypyridine 2-Chloro-3-hydroxypyridine Desired_Product This compound 2-Chloro-3-hydroxypyridine->Desired_Product Nitration (4-position) Side_Product 2-Chloro-6-nitropyridin-3-ol 2-Chloro-3-hydroxypyridine->Side_Product Nitration (6-position) HNO3_H2SO4 HNO3 / H2SO4

Caption: Synthesis pathway showing the formation of the desired product and a key side product.

Troubleshooting_Workflow Start Crude Product Analysis Check_Purity Assess Purity (TLC/HPLC) Start->Check_Purity Is_Pure Purity Acceptable? Check_Purity->Is_Pure Identify_Impurity Identify Major Impurity (NMR/MS) Is_Pure->Identify_Impurity No End Pure Product Is_Pure->End Yes Isomer Isomeric Side Product? Identify_Impurity->Isomer Starting_Material Unreacted Starting Material? Isomer->Starting_Material No Chromatography Column Chromatography Isomer->Chromatography Yes Starting_Material->Chromatography No Recrystallize Recrystallization / Wash Starting_Material->Recrystallize Yes Chromatography->End Recrystallize->End

Caption: A workflow for troubleshooting the purification of this compound.

References

Technical Support Center: Purification of 2-Chloro-4-nitropyridin-3-ol Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 2-Chloro-4-nitropyridin-3-ol.

Troubleshooting Guide

This guide addresses common issues observed during the purification of this compound reaction mixtures.

Issue Potential Cause Recommended Solution
Low Purity After Initial Isolation Incomplete reaction or presence of side products.Optimize reaction conditions to drive the reaction to completion. Analyze the crude mixture using TLC or HPLC to identify the number of impurities.
Inefficient removal of starting materials.Unreacted starting materials, such as 2-chloro-3-hydroxy-pyridine, may be present. These can often be removed by an aqueous wash if their solubility differs significantly from the product.
Formation of isomeric impurities.Nitration of pyridinols can sometimes lead to the formation of isomers. Purification by column chromatography or fractional crystallization may be necessary to separate these isomers.
Product "Oils Out" During Recrystallization The boiling point of the solvent is higher than the melting point of the product.Select a recrystallization solvent with a lower boiling point.
The solution is supersaturated.Add a small amount of additional hot solvent to ensure the product is fully dissolved before cooling.
Cooling the solution too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of pure crystals.
Poor Crystal Formation The chosen recrystallization solvent is not ideal.Screen a variety of solvents or solvent mixtures. Good solvents for nitropyridine derivatives include methanol, ethanol, and toluene.[1]
The concentration of the product in the solution is too low.Concentrate the solution by evaporating some of the solvent before cooling.
Colored Impurities in the Final Product Presence of highly conjugated side products or degradation products.Treat the crude product solution with activated carbon before recrystallization to adsorb colored impurities.
Air oxidation of phenolic compounds.Perform the purification steps under an inert atmosphere (e.g., nitrogen or argon) if the product is sensitive to oxidation.
Difficulty Removing a Persistent Impurity The impurity has similar polarity and solubility to the product.If recrystallization is ineffective, column chromatography is the recommended next step. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound reaction mixture?

A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials (e.g., 2-chloro-3-hydroxypyridine), over-nitrated byproducts, or isomeric products where the nitro group is at a different position on the pyridine ring.

Q2: What is a good starting point for developing a recrystallization protocol?

A2: Based on procedures for similar compounds, methanol or 95% ethanol are effective solvents for recrystallizing nitropyridine derivatives.[1] A general approach is to dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly.

Q3: My product is a persistent oil. How can I get it to crystallize?

A3: If your product consistently "oils out," it indicates that the purification conditions are not optimal. Try the following:

  • Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.

  • Seed the solution with a few crystals of pure product, if available.

  • Use a solvent/anti-solvent system. Dissolve the oil in a good solvent (e.g., dichloromethane) and slowly add a poor solvent (e.g., hexane) until the solution becomes turbid, then warm until it is clear and allow to cool slowly.

Q4: When should I consider using column chromatography?

A4: Column chromatography is recommended when:

  • Recrystallization fails to remove a persistent impurity.

  • Multiple impurities are present with polarities similar to the product.

  • Isomeric byproducts need to be separated.

Q5: How can I monitor the purity of my fractions during column chromatography?

A5: Thin-layer chromatography (TLC) is an effective way to monitor the separation. Spot the crude mixture, the fractions, and a reference standard (if available) on a TLC plate and elute with the same solvent system used for the column. This will allow you to identify and combine the fractions containing the pure product.

Quantitative Data Summary

The following table summarizes typical purity results obtained for a closely related compound, 2-chloro-3-nitropyridin-4-ol, which can serve as a benchmark for the purification of this compound.

Purification MethodPurity Achieved (HPLC)Typical YieldReference
Washing with Dichloromethane & Recrystallization from Methanol> 95%Not Specified--INVALID-LINK--
Recrystallization from 95% Ethanol96-97%15-85% (isomer separation)--INVALID-LINK--

Experimental Protocols

Protocol 1: Recrystallization from Methanol

This protocol is adapted from a procedure for a similar compound and is a good starting point for this compound.[1]

  • Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, and then gently reheat the solution to boiling for a few minutes.

  • Hot Filtration (if decolorizing carbon was used): Quickly filter the hot solution through a pre-warmed filter funnel with fluted filter paper into a clean, pre-warmed flask to remove the activated carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.

  • Fraction Collection: Collect fractions in test tubes or other suitable containers.

  • Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visual Troubleshooting Workflow

Purification_Troubleshooting start Crude Reaction Mixture initial_isolation Initial Isolation (e.g., Aqueous Work-up) start->initial_isolation purity_check1 Purity Check (TLC/HPLC) initial_isolation->purity_check1 recrystallization Recrystallization purity_check1->recrystallization Impure pure_product Pure Product purity_check1->pure_product Pure oiling_out Product Oils Out? recrystallization->oiling_out purity_check2 Purity Check (TLC/HPLC) impurity_present2 Impurity Still Present? purity_check2->impurity_present2 column_chromatography Column Chromatography purity_check3 Purity Check (TLC/HPLC) column_chromatography->purity_check3 impurity_present3 Impurity Still Present? purity_check3->impurity_present3 oiling_out->purity_check2 No optimize_recrystallization Optimize Recrystallization: - Slower cooling - Different solvent - Seed crystals oiling_out->optimize_recrystallization Yes optimize_recrystallization->recrystallization impurity_present1 Impurity Present? impurity_present2->column_chromatography Yes impurity_present2->pure_product No impurity_present3->column_chromatography Yes (Re-run with optimized conditions) impurity_present3->pure_product No

Caption: Troubleshooting workflow for the purification of this compound.

References

Preventing decomposition of 2-Chloro-4-nitropyridin-3-ol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the handling, use, and troubleshooting of 2-Chloro-4-nitropyridin-3-ol in chemical reactions. Below, you will find frequently asked questions and troubleshooting guides to help prevent its decomposition and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound during a reaction?

A1: this compound is susceptible to decomposition under several conditions, primarily:

  • High pH (Strongly Basic Conditions): The hydroxyl group can be deprotonated, increasing electron density on the pyridine ring and potentially leading to undesired side reactions or polymerization.

  • High Temperatures: Like many nitrated aromatic compounds, excessive heat can lead to thermal decomposition, potentially generating hazardous gases such as NOx, HCl, and CO.

  • Presence of Strong Nucleophiles: While the chloro group is activated for nucleophilic aromatic substitution (SNAr), strong nucleophiles can also lead to side reactions or decomposition, especially at elevated temperatures.

  • Prolonged Reaction Times: Extended exposure to reaction conditions, even optimal ones, can increase the likelihood of degradation.

Q2: What are the expected products of decomposition?

A2: Under harsh conditions, decomposition can lead to a complex mixture of products. Potential decomposition pathways include hydrolysis of the chloro group, reduction of the nitro group, and polymerization. Gaseous byproducts can include nitrogen oxides (NOx), hydrogen chloride (HCl), and carbon monoxide (CO).

Q3: How should this compound be properly stored to ensure its stability?

A3: To maintain the integrity of this compound, it should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and bases. The container should be tightly sealed to prevent moisture ingress.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound and provides systematic solutions to prevent its decomposition.

Issue 1: Low Yield and/or Formation of Unidentified Byproducts

Possible Cause: Decomposition of the starting material due to inappropriate reaction conditions.

Troubleshooting Workflow:

Troubleshooting_Workflow start Low Yield or Byproduct Formation check_temp Review Reaction Temperature start->check_temp check_base Evaluate Base Strength and Concentration start->check_base check_time Assess Reaction Time start->check_time check_solvent Verify Solvent Purity and Type start->check_solvent optimize_temp Optimize Temperature: - Lower temperature - Gradual heating check_temp->optimize_temp optimize_base Optimize Base: - Use a weaker, non-nucleophilic base - Stoichiometric control check_base->optimize_base optimize_time Optimize Time: - Monitor reaction progress (TLC, LC-MS) - Quench upon completion check_time->optimize_time optimize_solvent Optimize Solvent: - Use anhydrous solvent - Choose a less reactive solvent check_solvent->optimize_solvent solution Improved Yield and Purity optimize_temp->solution optimize_base->solution optimize_time->solution optimize_solvent->solution

Caption: Troubleshooting workflow for preventing decomposition.

Detailed Steps:

  • Temperature Control:

    • Problem: High temperatures can accelerate decomposition.

    • Solution: Maintain the lowest effective temperature for the reaction. Consider starting the reaction at a lower temperature and gradually increasing it if necessary. Monitor for any exothermic events.

  • Base Selection and Stoichiometry:

    • Problem: Strong or excess base can promote side reactions.

    • Solution: If a base is required, use a weaker, non-nucleophilic organic base (e.g., diisopropylethylamine) instead of strong inorganic bases (e.g., NaOH, KOH). Use the minimum stoichiometric amount of base necessary for the reaction to proceed.

  • Reaction Monitoring:

    • Problem: Prolonged reaction times expose the compound to potentially harsh conditions for longer than necessary.

    • Solution: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to minimize byproduct formation.

  • Solvent Choice:

    • Problem: Protic or impure solvents can participate in side reactions.

    • Solution: Use high-purity, anhydrous solvents. Aprotic solvents are generally preferred to minimize the risk of solvolysis.

Issue 2: Poor Reproducibility Between Batches

Possible Cause: Inconsistent quality of starting material or reagents, or variations in reaction setup.

Solutions:

  • Starting Material Purity: Ensure the purity of this compound is consistent across batches using analytical techniques like NMR or HPLC.

  • Inert Atmosphere: For sensitive reactions, conduct the experiment under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation or reaction with atmospheric moisture.

  • Reagent Quality: Use fresh, high-purity reagents and solvents.

Experimental Protocols: General Guideline for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general framework. Optimization of specific parameters is crucial for each unique reaction.

Materials:

  • This compound

  • Nucleophile (e.g., a primary or secondary amine)

  • Anhydrous aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)

  • Weak, non-nucleophilic base (if required, e.g., DIPEA)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a clean, dry reaction vessel under an inert atmosphere, add this compound and the anhydrous solvent.

  • Stir the mixture at room temperature until the solid is fully dissolved.

  • If a base is required, add it to the reaction mixture at this stage.

  • Slowly add the nucleophile to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).

  • After the addition is complete, slowly warm the reaction to the desired temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench appropriately (e.g., with water or a saturated ammonium chloride solution).

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes key reaction parameters that can be optimized to minimize decomposition. The values provided are general ranges and should be optimized for each specific transformation.

ParameterRecommended RangeRationale for Preventing Decomposition
Temperature 0 °C to 80 °CLower temperatures minimize thermal degradation and reduce the rate of side reactions.
Base Weak organic bases (e.g., DIPEA, Et3N)Avoids strong basic conditions that can lead to deprotonation of the hydroxyl group and subsequent side reactions.
Base Stoichiometry 1.0 - 1.5 equivalentsUsing a minimal excess of base prevents the accumulation of highly basic species that can promote decomposition.
Solvent Anhydrous Aprotic (e.g., DMF, DMSO, MeCN)Prevents solvolysis and other solvent-mediated side reactions.
Reaction Time Monitor to completion (typically 2-24 h)Minimizes the exposure of the product and starting material to the reaction conditions, reducing the formation of degradation byproducts.

By carefully controlling these parameters, researchers can significantly improve the yield and purity of their desired products when using this compound.

Troubleshooting regioselectivity in reactions of 2-Chloro-4-nitropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-4-nitropyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on handling the complex regioselectivity of this versatile scaffold. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and what are the competing reaction pathways?

A1: this compound has three primary sites susceptible to reaction, leading to competing pathways. The pyridine ring is highly electron-deficient due to the electron-withdrawing effects of the nitro group and the ring nitrogen. This makes the C2 position, bearing a chlorine atom, a prime electrophilic site for Nucleophilic Aromatic Substitution (SNAr).[1] Concurrently, the 3-hydroxyl group can be deprotonated to form a pyridinolate anion, which is an ambident nucleophile, allowing for reactions at either the oxygen (O-alkylation/acylation) or the nitrogen (N-alkylation/acylation).[2][3]

Caption: Competing reaction pathways for this compound.

Q2: My SNAr reaction at the C2 position is slow and gives low yields. How can I optimize this?

A2: The SNAr reaction rate is highly dependent on several factors.[4][5]

  • Nucleophile Strength: Stronger, more polarizable nucleophiles (e.g., thiols, secondary amines) react faster than weaker ones (e.g., alcohols, water).[5][6] Negatively charged nucleophiles are generally more potent.[5][7]

  • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal. They solvate the cation of the nucleophile's salt but do not strongly solvate the anion, leaving it more reactive.[6][8] Protic solvents (water, alcohols) can hydrogen-bond with the nucleophile, reducing its reactivity.[6]

  • Temperature: Heating the reaction mixture is a common strategy to increase the reaction rate, although this may also promote side reactions.

  • Base: If your nucleophile is neutral (e.g., an amine or thiol), a non-nucleophilic base (like triethylamine or DBU) is often required to neutralize the HCl generated during the reaction.

Q3: I am getting a mixture of N-substituted and O-substituted products when alkylating the hydroxyl group. How do I control the regioselectivity?

A3: This is a classic challenge involving ambident nucleophiles.[2][9] The N- versus O-alkylation outcome is governed by Hard and Soft Acid-Base (HSAB) theory and reaction conditions.[10][11]

  • To favor O-Alkylation (Hard Site): Use "hard" alkylating agents with non-polarizable leaving groups (e.g., dimethyl sulfate, methyl triflate) in combination with a counter-ion that associates strongly with the oxygen (like Na+ or K+).[11] Aprotic, non-polar solvents can also favor O-alkylation.

  • To favor N-Alkylation (Soft Site): Use "soft" alkylating agents with polarizable leaving groups (e.g., methyl iodide).[11] Polar aprotic solvents (DMF, DMSO) that solvate the cation and promote dissociation of the ion pair tend to favor reaction at the more nucleophilic nitrogen atom.[2]

Troubleshooting Guide: Common Issues and Solutions

Problem: Unpredictable N/O Alkylation Ratio

When attempting to functionalize the 3-hydroxy group, inconsistent ratios of N- vs. O-alkylation are observed. This is often due to a delicate balance of factors influencing the reactivity of the ambident pyridinolate anion.

Troubleshooting Workflow:

NO_Alkylation_Troubleshooting start Problem: Unpredictable N/O Alkylation Ratio check_base 1. Analyze Base & Counter-ion start->check_base check_solvent 2. Evaluate Solvent check_base->check_solvent Strongly coordinating cation (NaH, KH) vs. bulky non-coordinating (Cs2CO3, DBU) check_electrophile 3. Assess Electrophile (HSAB) check_solvent->check_electrophile Polar aprotic (DMF, DMSO) favors N-alk. vs. Non-polar (Dioxane, Toluene) favors O-alk. check_temp 4. Check Temperature check_electrophile->check_temp Soft electrophile (R-I) favors N-alk. vs. Hard electrophile (R-OTf) favors O-alk. solution_O Outcome: Favors O-Alkylation (Thermodynamic Product) check_temp->solution_O Lower temp may favor kinetic (N) product. Higher temp may favor thermodynamic (O) product. solution_N Outcome: Favors N-Alkylation (Kinetic Product) check_temp->solution_N Lower temp may favor kinetic (N) product. Higher temp may favor thermodynamic (O) product.

Caption: Troubleshooting workflow for controlling N- vs. O-alkylation.

Data Summary: Factors Influencing N- vs. O-Alkylation

FactorCondition Favoring N-Alkylation (Soft Site)Condition Favoring O-Alkylation (Hard Site)Rationale
Base/Counter-ion Cs₂CO₃, K₂CO₃ (Large, soft cations)NaH, KH (Small, hard cations)Hard cations coordinate tightly to the hard oxygen atom, blocking it.[2]
Alkylating Agent Alkyl iodides (R-I), Alkyl bromides (R-Br)Alkyl triflates (R-OTf), Dialkyl sulfates (R₂SO₄)Follows HSAB principle: soft electrophiles prefer the soft nitrogen site.[11]
Solvent Polar Aprotic (DMF, DMSO)Non-polar (Toluene, Dioxane) or Polar ProticPolar aprotic solvents solvate the cation, creating a "naked" anion that reacts at the most nucleophilic site (N).[2]
Temperature Lower TemperaturesHigher TemperaturesN-alkylation is often the kinetically favored product, while the O-alkylated product can be more thermodynamically stable.

Key Experimental Protocols

Protocol 1: Selective O-Alkylation of this compound

This protocol aims to favor substitution on the hydroxyl oxygen.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.) and anhydrous dioxane or toluene.

  • Deprotonation: Cool the mixture to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) portion-wise.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Addition of Electrophile: Add the hard alkylating agent (e.g., dimethyl sulfate, 1.1 equiv.) dropwise at room temperature.

  • Monitoring: Heat the reaction to 50-70 °C and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Selective N-Alkylation of this compound

This protocol aims to favor substitution on the pyridine nitrogen.

  • Setup: To a round-bottom flask, add this compound (1.0 equiv.), cesium carbonate (Cs₂CO₃, 1.5 equiv.), and anhydrous DMF.

  • Addition of Electrophile: Add the soft alkylating agent (e.g., methyl iodide, 1.2 equiv.) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, gently heat to 40-50 °C.

  • Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: SNAr at C2 with an Amine Nucleophile

This protocol describes the substitution of the C2-chloro group.

  • Setup: In a sealed tube or round-bottom flask with a condenser, combine this compound (1.0 equiv.), the desired amine (1.2-2.0 equiv.), and a non-nucleophilic base such as triethylamine (TEA, 2.0 equiv.) or diisopropylethylamine (DIPEA, 2.0 equiv.).

  • Solvent: Add a polar aprotic solvent such as acetonitrile or DMSO.

  • Reaction: Heat the reaction mixture to 80-120 °C.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with a cold solvent like diethyl ether. If no precipitate forms, dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

References

Technical Support Center: Purification of 2-Chloro-4-nitropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of starting material from the final product of 2-Chloro-4-nitropyridin-3-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material that contaminates this compound?

A1: Based on synthetic routes described in the literature, a common precursor to this compound is 2,4-dichloro-3-nitropyridine.[1] Therefore, unreacted 2,4-dichloro-3-nitropyridine is a likely impurity in the crude product.

Q2: How can I remove unreacted 2,4-dichloro-3-nitropyridine from my this compound product?

A2: The two primary methods for removing 2,4-dichloro-3-nitropyridine are recrystallization and column chromatography. The choice between these methods will depend on the level of impurity and the desired final purity of your product.

Q3: What analytical techniques are suitable for monitoring the purity of this compound?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the purification. High-Performance Liquid Chromatography (HPLC) provides a more accurate quantitative assessment of purity. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the final product and identify impurities.

Troubleshooting Guides

Recrystallization

Problem: Oily residue or no crystal formation after cooling.

  • Possible Cause: The chosen solvent is not optimal, or the concentration of the impurity is too high, inhibiting crystallization.

  • Solution:

    • Try a different solvent or a solvent mixture. Good starting points for nitropyridine derivatives include ethyl acetate, ethanol, or mixtures of hexane and ethyl acetate.[2]

    • If the product "oils out," try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.

    • If the impurity level is very high, consider a preliminary purification by column chromatography before recrystallization.

Problem: Low recovery of the purified product.

  • Possible Cause: Too much solvent was used for recrystallization, or the product is significantly soluble in the cold solvent.

  • Solution:

    • Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.

    • When washing the collected crystals, use a minimal amount of ice-cold solvent.

Column Chromatography

Problem: Poor separation between this compound and 2,4-dichloro-3-nitropyridine.

  • Possible Cause: The polarity of the eluent is too high or too low.

  • Solution:

    • Optimize the solvent system using TLC first. A common mobile phase for separating pyridine derivatives is a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

    • Ensure the column is packed properly to avoid channeling.

Problem: The product is eluting with the solvent front.

  • Possible Cause: The eluent is too polar.

  • Solution:

    • Start with a less polar solvent system, such as pure hexane, and gradually increase the polarity by adding small amounts of a more polar solvent like ethyl acetate.

Experimental Protocols

Recrystallization Protocol

Objective: To purify crude this compound by removing unreacted 2,4-dichloro-3-nitropyridine.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethyl Acetate)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethyl acetate and gently heat the mixture on a hot plate while stirring. Continue adding small portions of hot ethyl acetate until the solid completely dissolves.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol

Objective: To separate this compound from 2,4-dichloro-3-nitropyridine using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

  • Chromatography column

  • Collection tubes or flasks

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial solvent mixture. The less polar 2,4-dichloro-3-nitropyridine should elute first.

  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate) to elute the more polar this compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Analytical Methods for Purity Assessment

Analytical TechniquePurposeTypical ConditionsExpected Observations
TLC Reaction monitoring and fraction analysisStationary Phase: Silica gel 60 F254Mobile Phase: Hexane:Ethyl Acetate (e.g., 7:3)The product, this compound, will have a lower Rf value than the less polar starting material, 2,4-dichloro-3-nitropyridine.
HPLC Quantitative purity determinationColumn: C18 reverse-phaseMobile Phase: Acetonitrile/Water gradient with 0.1% formic acidDetection: UV at 254 nmThe product and starting material will have distinct retention times. Purity is determined by the relative peak area.
¹H NMR Structural confirmation and impurity identificationSolvent: CDCl₃ or DMSO-d₆Internal Standard: TMSThe spectrum of the purified product should match the expected chemical shifts and coupling constants for this compound, with no signals corresponding to 2,4-dichloro-3-nitropyridine.

Visualizations

Recrystallization_Workflow A Crude Product (this compound + 2,4-dichloro-3-nitropyridine) B Dissolve in minimal hot solvent A->B C Slowly cool to room temperature B->C D Cool in ice bath C->D E Vacuum filter to collect crystals D->E F Wash with ice-cold solvent E->F I Mother Liquor (contains dissolved starting material) E->I G Dry under vacuum F->G H Pure this compound G->H

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_post Post-Separation A Pack silica gel column with non-polar eluent B Dissolve crude product in minimal eluent A->B C Load sample onto column B->C D Elute with non-polar solvent (e.g., Hexane:EtOAc 95:5) C->D E Collect fractions of starting material (2,4-dichloro-3-nitropyridine) D->E F Gradually increase eluent polarity D->F G Collect fractions of product (this compound) F->G H Monitor fractions by TLC G->H I Combine pure fractions H->I J Evaporate solvent I->J K Pure Product J->K

Caption: General workflow for purification by column chromatography.

References

Technical Support Center: Managing Exothermic Reactions of 2-Chloro-4-nitropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is for informational purposes only and does not substitute for a thorough risk assessment conducted by qualified personnel. It is crucial to perform appropriate thermal hazard testing on all reaction mixtures before scale-up.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4-nitropyridin-3-ol, a compound that may exhibit exothermic behavior. Due to the limited publicly available data on the thermal stability of this specific molecule, this guide emphasizes the critical need for experimental thermal hazard assessment.

Frequently Asked Questions (FAQs)

Q1: What are the potential thermal hazards associated with this compound?

A1: Due to the presence of both a nitro group (-NO₂) and a chloro group (-Cl) on a pyridine ring, this compound is considered a potentially energetic compound. Aromatic nitro compounds are known to be susceptible to exothermic decomposition, which can lead to a runaway reaction if not properly controlled. The energy released can cause a rapid increase in temperature and pressure, potentially resulting in an explosion. It is imperative to handle this compound with extreme caution and to conduct a thorough thermal hazard assessment.

Q2: I am observing an unexpected temperature rise during my reaction. What should I do?

A2: An unexpected temperature increase is a sign of a potential loss of control over the reaction. Immediately initiate your pre-planned emergency shutdown procedure. This typically involves:

  • Stopping all reagent feeds.

  • Maximizing cooling to the reactor.

  • Preparing for emergency quenching, if a suitable and tested quenching agent is known.

  • Evacuating personnel from the immediate area. Do not attempt to control a runaway reaction without a well-defined and tested emergency plan.

Q3: How can I prevent a runaway reaction when working with this compound?

A3: Preventing a runaway reaction is paramount. Key preventative measures include:

  • Thorough Thermal Hazard Assessment: Before any scale-up, perform Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) tests to determine the onset temperature of decomposition, the heat of reaction/decomposition, and the rate of pressure increase.

  • Strict Temperature Control: Ensure your cooling system is robust enough to handle the heat generated by the reaction. Maintain the reaction temperature well below the onset temperature of decomposition.

  • Controlled Addition: Add reagents slowly and monitor the temperature closely. A semi-batch process is generally safer than a batch process for highly exothermic reactions.

  • Adequate Agitation: Ensure good mixing to prevent localized hot spots.

  • Dilution: Using an appropriate solvent can help to absorb the heat of reaction.

Q4: What are the critical parameters I need to determine for my specific reaction?

A4: You must experimentally determine the following for your specific reaction mixture:

  • Onset Temperature of Decomposition (Tonset): The temperature at which the material begins to self-heat.

  • Heat of Reaction/Decomposition (ΔHd): The total energy released during the reaction or decomposition.

  • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all the heat generated is contained within the system.

  • Time to Maximum Rate (TMR): The time it takes for the reaction to reach its maximum self-heating rate under adiabatic conditions.

  • Pressure Generation Data: The rate and total amount of gas produced during decomposition.

These parameters are essential for a comprehensive risk assessment and for designing safe operating procedures.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected Exotherm (Minor Temperature Spike) - Addition rate of a reagent is too fast.- Inadequate cooling.- Localized concentration of reactants.- Immediately stop the addition of the reagent.- Increase cooling to the reactor.- Ensure vigorous stirring.
Reaction Temperature Continues to Rise After Stopping Reagent Addition - The reaction has reached its onset temperature for decomposition.- A runaway reaction is in progress.- IMMEDIATELY INITIATE EMERGENCY SHUTDOWN PROCEDURE. - Maximize cooling.- If a safe and tested quenching procedure is established, apply it.- Evacuate the area.
Discoloration or Gas Evolution Observed - Onset of decomposition.- Side reactions occurring.- Stop the reaction immediately by discontinuing heating and/or reagent addition.- Cool the reaction mixture.- Carefully analyze the reaction mixture to identify byproducts.
Inconsistent Reaction Profile Upon Scale-Up - Heat transfer is less efficient at a larger scale.- Mixing is not as effective.- Re-evaluate the thermal hazard data at the new scale.- Ensure the cooling capacity is sufficient for the larger volume.- Optimize the agitation system for the larger reactor.

Experimental Protocols for Thermal Hazard Assessment

A thorough understanding of the thermal stability of this compound and its reaction mixtures is critical. The following are generalized protocols for essential thermal analysis techniques.

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition and the heat of decomposition.

Methodology:

  • Sample Preparation: Accurately weigh 1-5 mg of the sample into a suitable DSC pan. The sample should be representative of the actual reaction mixture if possible.

  • Instrument Setup: Place the sealed sample pan in the DSC instrument. An empty, sealed pan should be used as a reference.

  • Temperature Program: Heat the sample at a constant rate (e.g., 2-10 °C/min) under a nitrogen atmosphere. The temperature range should be broad enough to capture any potential exothermic events, starting from ambient temperature.

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature of any exothermic peaks and integrate the peak area to determine the heat of decomposition (ΔHd).

Accelerating Rate Calorimetry (ARC)

Objective: To determine the time to maximum rate (TMR) and pressure generation data under adiabatic conditions.

Methodology:

  • Sample Preparation: A larger sample (typically 1-10 g) is placed in a robust, spherical sample bomb.

  • Instrument Setup: The bomb is placed in the ARC calorimeter, which is designed to maintain an adiabatic environment (no heat loss to the surroundings).

  • Heat-Wait-Search Mode: The instrument heats the sample in small steps, then waits to see if the sample self-heats at a detectable rate (typically >0.02 °C/min).

  • Adiabatic Tracking: Once self-heating is detected, the calorimeter heaters match the sample temperature, ensuring adiabatic conditions. The temperature and pressure are recorded as a function of time.

  • Data Analysis: The data is used to determine the onset temperature, TMR, adiabatic temperature rise (ΔTad), and pressure generation profile.

Data Presentation

It is crucial to systematically record and analyze the data obtained from thermal hazard testing. The following tables provide a template for summarizing key quantitative data.

Table 1: Thermal Stability Data for this compound (Example)

ParameterValueMethodNotes
Onset Temperature (Tonset)To be determinedDSCHeating rate: 5 °C/min
Heat of Decomposition (ΔHd)To be determinedDSCJ/g
Adiabatic Onset TemperatureTo be determinedARC
Time to Maximum Rate (TMR) from OnsetTo be determinedARC
Adiabatic Temperature Rise (ΔTad)To be determinedARC
Maximum PressureTo be determinedARC
Maximum Rate of Pressure RiseTo be determinedARC

Table 2: Reaction Calorimetry Data (Example for a specific reaction)

ParameterValueMethodNotes
Heat of Reaction (ΔHr)To be determinedReaction Calorimeter
Maximum Temperature of Synthesis Reaction (MTSR)To be determinedReaction CalorimeterUnder process conditions
Heat Generation RateTo be determinedReaction Calorimeter

Mandatory Visualizations

The following diagrams illustrate key workflows for managing exothermic reactions.

Exothermic_Reaction_Workflow cluster_0 Pre-Experiment Planning cluster_1 Experiment Execution cluster_2 Emergency Response start Start: New Reaction with This compound lit_review Literature Review for Known Hazards start->lit_review thermal_screen Perform Thermal Screening (DSC, ARC) lit_review->thermal_screen risk_assessment Conduct Formal Risk Assessment thermal_screen->risk_assessment develop_sop Develop Detailed SOP with Emergency Procedures risk_assessment->develop_sop setup Setup Experiment with Adequate Cooling and Monitoring develop_sop->setup controlled_addition Controlled Reagent Addition setup->controlled_addition monitor Monitor Temperature and Pressure Continuously controlled_addition->monitor decision Temperature Stable? monitor->decision decision->monitor Yes stop_addition Stop Reagent Addition decision->stop_addition No max_cooling Maximize Cooling stop_addition->max_cooling quench Prepare for Quenching (if applicable) max_cooling->quench evacuate Evacuate Area quench->evacuate

Caption: Workflow for Safely Conducting Potentially Exothermic Reactions.

Thermal_Hazard_Assessment_Pathway cluster_0 Initial Screening cluster_1 Adiabatic Testing cluster_2 Risk Analysis and Mitigation start Compound or Reaction Mixture dsc Differential Scanning Calorimetry (DSC) start->dsc dsc_decision Exotherm Detected? dsc->dsc_decision arc Accelerating Rate Calorimetry (ARC) dsc_decision->arc Yes safe_op Establish Safe Operating Procedures dsc_decision->safe_op No (Low Hazard) arc_data Obtain TMR, ΔT_ad, and Pressure Data arc->arc_data process_safety Process Safety Analysis arc_data->process_safety define_controls Define Engineering and Administrative Controls process_safety->define_controls define_controls->safe_op

Caption: Decision Pathway for Thermal Hazard Assessment.

Technical Support Center: Byproduct Analysis in the Nitration of 2-Chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the nitration of 2-chloropyridin-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products and byproducts in the nitration of 2-chloropyridin-3-ol?

The nitration of 2-chloropyridin-3-ol is an electrophilic aromatic substitution reaction. The regioselectivity is influenced by the directing effects of the chloro, hydroxyl, and pyridine nitrogen atoms. The hydroxyl group is an activating ortho-, para-director, the chloro group is a deactivating ortho-, para-director, and the pyridine nitrogen is deactivating.

The expected major product is typically 2-chloro-3-hydroxy-6-nitropyridine . However, the formation of several isomeric byproducts is common. The most likely byproducts include:

  • 2-chloro-3-hydroxy-4-nitropyridine

  • 2-chloro-3-hydroxy-5-nitropyridine

  • Dinitrated products , such as 2-chloro-3-hydroxy-4,6-dinitropyridine, especially under harsh reaction conditions.

The exact distribution of these products can vary significantly based on the reaction conditions.

Q2: My reaction yield is low. What are the potential causes and how can I improve it?

Low yields in pyridine nitration are a common issue due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic attack.[1] Here are several factors that could contribute to low yields and suggestions for optimization:

  • Insufficiently Harsh Conditions: Pyridine nitration often requires strong nitrating agents and elevated temperatures. Consider using a mixture of fuming nitric acid and concentrated sulfuric acid.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to degradation of the starting material and products. It's crucial to find the optimal temperature that balances reaction rate and product stability. A stepwise increase in temperature might be beneficial.

  • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Protonation of Pyridine Nitrogen: In a strong acidic medium, the pyridine nitrogen is protonated, which further deactivates the ring. This is an inherent challenge with this reaction.

Q3: I am observing a significant amount of dinitrated byproducts. How can I favor mono-nitration?

The formation of dinitrated products is a common side reaction, particularly when using a large excess of the nitrating agent or high temperatures. To promote mono-nitration, consider the following adjustments:

  • Stoichiometry of Nitrating Agent: Carefully control the molar ratio of the nitrating agent to the substrate. Use a smaller excess of the nitrating agent.

  • Slow Addition of Nitrating Agent: Add the nitrating agent dropwise at a low temperature (e.g., 0-5 °C) to maintain a low concentration of the active nitrating species in the reaction mixture.

  • Lower Reaction Temperature: Perform the reaction at a lower temperature to reduce the rate of the second nitration.

  • Monitor Reaction Progress: As mentioned previously, closely monitor the reaction and stop it once the desired mono-nitrated product has reached its maximum concentration.

Q4: How can I separate the desired nitrated product from its isomers?

The separation of regioisomers can be challenging due to their similar physical properties. The following techniques can be employed:

  • Column Chromatography: This is the most common method for separating isomers. The choice of stationary phase (e.g., silica gel) and eluent system is critical and may require some optimization.

  • Recrystallization: If a suitable solvent is found, fractional recrystallization can be an effective method for purification.

  • Preparative HPLC: For difficult separations, preparative HPLC can provide high-purity isomers.

  • Chemical Treatment: In some cases, impurities can be removed by chemical means. For instance, certain isomers may be selectively removed by treatment with an alkaline solution.

Q5: What are the best analytical techniques to identify and quantify the byproducts?

A combination of chromatographic and spectroscopic techniques is generally required for the unambiguous identification and quantification of byproducts:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent tool for separating and quantifying the different isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate volatile derivatives and provide mass information for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of the isolated products and byproducts.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups like nitro (NO2) and hydroxyl (OH) groups.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No reaction or very low conversion 1. Reaction conditions are too mild. 2. Nitrating agent has degraded. 3. Starting material is impure.1. Increase the reaction temperature gradually. 2. Use fresh fuming nitric acid and concentrated sulfuric acid. 3. Purify the 2-chloropyridin-3-ol before use.
Formation of multiple spots on TLC, difficult to separate 1. Formation of multiple isomers. 2. Dinitration or other side reactions. 3. Degradation of products.1. Optimize reaction conditions (temperature, time) to improve regioselectivity. 2. Use a milder nitrating agent or less forcing conditions. 3. Ensure the work-up procedure is not too harsh. 4. Employ advanced separation techniques like preparative HPLC.
Product degradation during work-up 1. High temperatures during solvent removal. 2. Extreme pH during neutralization.1. Use a rotary evaporator at a lower temperature. 2. Neutralize the reaction mixture carefully at a low temperature.
Inconsistent results between batches 1. Variation in the quality of reagents. 2. Poor control over reaction parameters (temperature, addition rate).1. Use reagents from the same batch or qualify new batches. 2. Ensure precise control and monitoring of all reaction parameters.

Data Presentation

Table 1: Representative Product Distribution in the Nitration of a Substituted Pyridine under Different Conditions.

Note: This table is illustrative and based on typical outcomes for substituted pyridine nitrations. The actual distribution for 2-chloropyridin-3-ol may vary.

Reaction Conditions Main Product Yield (%) Isomeric Byproducts (%) Dinitrated Byproducts (%)
Condition A: Conc. H2SO4/HNO3 (1:1), 25°C, 2h45305
Condition B: Fuming H2SO4/Fuming HNO3 (1:1), 50°C, 4h602515
Condition C: Conc. H2SO4/KNO3, 80°C, 6h553510

Experimental Protocols

General Protocol for the Nitration of 2-Chloropyridin-3-ol:

Safety Precaution: This reaction involves highly corrosive and strong oxidizing agents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-water bath, slowly add fuming nitric acid to an equal volume of concentrated sulfuric acid with constant stirring. Allow the mixture to cool to 0-5°C.

  • Reaction Setup: In a separate three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2-chloropyridin-3-ol in a minimal amount of concentrated sulfuric acid. Cool the flask to 0-5°C in an ice-water bath.

  • Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of 2-chloropyridin-3-ol, ensuring the internal temperature does not exceed 10°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 25°C or as optimized) for a specified time (e.g., 2-4 hours). Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate or another suitable base until the pH is approximately 7. Keep the mixture cool during neutralization.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to separate the desired product from byproducts.

Analytical HPLC Method for Isomer Separation:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Visualizations

Byproduct_Analysis_Workflow start Nitration of 2-Chloropyridin-3-ol reaction Reaction Mixture (Main Product + Byproducts) start->reaction workup Aqueous Work-up & Extraction reaction->workup crude Crude Product Mixture workup->crude hplc_analysis Analytical HPLC/GC-MS (Quantification) crude->hplc_analysis separation Purification (Column Chromatography) crude->separation main_product Isolated Main Product (e.g., 2-chloro-3-hydroxy-6-nitropyridine) separation->main_product byproducts Isolated Byproducts (Isomers, Dinitrated) separation->byproducts nmr_ir Structural Characterization (NMR, IR, MS) main_product->nmr_ir byproducts->nmr_ir Reaction_Pathways start 2-Chloropyridin-3-ol nitrating_agent HNO3 / H2SO4 start->nitrating_agent main_product 2-Chloro-3-hydroxy-6-nitropyridine (Major Product) nitrating_agent->main_product Desired Pathway isomer1 2-Chloro-3-hydroxy-4-nitropyridine (Byproduct) nitrating_agent->isomer1 Side Reaction isomer2 2-Chloro-3-hydroxy-5-nitropyridine (Byproduct) nitrating_agent->isomer2 Side Reaction dinitrated Dinitrated Products (Byproduct) main_product->dinitrated Over-nitration

References

Validation & Comparative

Reactivity Face-Off: 2-Chloro-4-nitropyridin-3-ol vs. 2-Chloro-4-nitropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of heterocyclic chemistry, substituted pyridines are indispensable building blocks for the synthesis of a wide array of pharmaceuticals and agrochemicals. Among these, chloronitropyridines are particularly valued for their susceptibility to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for introducing diverse functionalities onto the pyridine ring. This guide provides a comparative analysis of the reactivity of two such compounds: 2-Chloro-4-nitropyridin-3-ol and 2-Chloro-4-nitropyridine. Understanding the subtle yet significant influence of the 3-hydroxyl group on the reaction kinetics and mechanism is crucial for optimizing synthetic strategies and designing novel molecular entities.

Chemical Structures and Inherent Electronic Properties

The reactivity of these two molecules in SNAr reactions is primarily dictated by the electronic landscape of the pyridine ring, which is significantly influenced by the nature and position of its substituents.

CompoundStructureKey Features
2-Chloro-4-nitropyridine - 2-Chloro group: The leaving group in the SNAr reaction. - 4-Nitro group: A powerful electron-withdrawing group that activates the ring for nucleophilic attack, particularly at the 2- and 6-positions, by stabilizing the negatively charged Meisenheimer intermediate.
This compound - 2-Chloro and 4-Nitro groups: Same roles as in 2-Chloro-4-nitropyridine. - 3-Hydroxyl group: This substituent introduces a nuanced electronic effect. It possesses both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). The net effect on the ring's electrophilicity at the C2 position is a critical determinant of its reactivity.

Reactivity Comparison: A Deep Dive

The rate of nucleophilic aromatic substitution on these substrates is contingent on the stability of the Meisenheimer intermediate formed upon nucleophilic attack at the C2 position. The electron-withdrawing nitro group at the 4-position plays a pivotal role in delocalizing the negative charge of this intermediate, thereby lowering the activation energy of the reaction.

The distinguishing feature between the two compounds is the hydroxyl group at the 3-position in this compound. The electronic contribution of this group is complex and can be context-dependent (e.g., on the pH of the reaction medium).

  • Inductive Effect (-I): The electronegative oxygen atom of the hydroxyl group exerts an electron-withdrawing inductive effect, which would slightly increase the electrophilicity of the adjacent C2 carbon, potentially accelerating the nucleophilic attack.

  • Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the pyridine ring through resonance. This electron-donating effect would decrease the electrophilicity of the ring, potentially decelerating the reaction.

Under neutral or acidic conditions, the inductive effect is expected to play a more significant role. However, the resonance effect, while present, might be less pronounced in its deactivating capacity compared to the strong activation provided by the 4-nitro group.

In basic media, the hydroxyl group can be deprotonated to form a phenoxide-like species (-O⁻). This deprotonated form is a very strong electron-donating group through resonance, which would significantly decrease the electrophilicity of the pyridine ring and is expected to substantially reduce the rate of nucleophilic aromatic substitution.

Inference on Reactivity:

Based on these electronic considerations, it is hypothesized that under neutral or acidic conditions, 2-Chloro-4-nitropyridine will exhibit a higher reactivity towards nucleophilic aromatic substitution compared to this compound. The net effect of the 3-hydroxyl group, with its competing inductive and resonance effects, is likely to be a slight deactivation compared to the unsubstituted analogue. In basic conditions, the deprotonation of the hydroxyl group is expected to render this compound significantly less reactive.

Proposed Experimental Protocol for a Comparative Kinetic Study

To empirically determine the relative reactivities, a kinetic study of the reaction of both substrates with a model nucleophile, such as aniline or piperidine, is proposed.

Objective: To determine the second-order rate constants for the nucleophilic aromatic substitution reaction of 2-Chloro-4-nitropyridine and this compound with a selected amine nucleophile under controlled conditions.

Materials:

  • 2-Chloro-4-nitropyridine

  • This compound

  • Aniline (or another suitable amine nucleophile)

  • Anhydrous solvent (e.g., Acetonitrile or Dimethylformamide)

  • Internal standard (e.g., Biphenyl)

  • High-performance liquid chromatography (HPLC) or Gas chromatography (GC) equipment

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of known concentrations of 2-Chloro-4-nitropyridine, this compound, aniline, and the internal standard in the chosen anhydrous solvent.

  • Reaction Setup:

    • In a series of temperature-controlled reaction vessels, add a known volume of the substrate stock solution and the internal standard stock solution.

    • Equilibrate the solutions to the desired reaction temperature (e.g., 50 °C).

  • Initiation of Reaction and Sampling:

    • Initiate the reaction by adding a known volume of the pre-heated aniline stock solution to each reaction vessel.

    • At regular time intervals, withdraw an aliquot from each reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a dilute acid solution).

  • Analysis:

    • Analyze the quenched samples by HPLC or GC to determine the concentration of the remaining substrate and the formed product relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the substrate versus time.

    • Assuming pseudo-first-order conditions (with a large excess of the nucleophile), the natural logarithm of the substrate concentration versus time should yield a straight line, the slope of which is the pseudo-first-order rate constant (k').

    • The second-order rate constant (k₂) can be calculated by dividing k' by the concentration of the nucleophile.

Expected Data Presentation:

The quantitative data from this study should be summarized in a table for clear comparison.

SubstrateNucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂) [M⁻¹s⁻¹]
2-Chloro-4-nitropyridineAnilineAcetonitrile50Experimental Value
This compoundAnilineAcetonitrile50Experimental Value

Visualizing the Reaction Mechanism

The general mechanism for the nucleophilic aromatic substitution reaction is depicted below.

Caption: General mechanism of nucleophilic aromatic substitution on 2-Chloro-4-nitropyridine.

Conclusion

While both 2-Chloro-4-nitropyridine and this compound are activated towards nucleophilic aromatic substitution, the presence of the 3-hydroxyl group in the latter is predicted to have a discernible impact on its reactivity. Based on fundamental electronic principles, 2-Chloro-4-nitropyridine is expected to be the more reactive substrate under neutral or acidic conditions. However, empirical validation through a rigorous kinetic study, as outlined in the proposed protocol, is essential to quantify this reactivity difference. Such data would be invaluable to synthetic chemists in the selection of appropriate substrates and reaction conditions for the efficient synthesis of novel pyridine-based compounds.

Comparative Guide to Analytical Methods for the Quantification of 2-Chloro-4-nitropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of analytical methodologies for the quantification of 2-Chloro-4-nitropyridin-3-ol, a key intermediate in various synthetic processes. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Data Presentation: Comparison of Analytical Techniques

The selection of an appropriate analytical method hinges on factors such as sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance parameters for HPLC, GC-MS, and UV-Vis Spectrophotometry based on data from analogous compounds.[1]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.Measurement of light absorption by the analyte at a specific wavelength.
Linearity (R²) > 0.999[1]> 0.998[1]Typically > 0.995
Accuracy (% Recovery) 98.0 - 102.0%[1]97.5 - 102.5%[1]95.0 - 105.0%
Precision (% RSD) < 1.0%[1]< 1.5%[1]< 2.0%
Limit of Detection (LOD) 0.005% - 0.01%[1]0.02%[1]Dependent on molar absorptivity, typically in the µg/mL range.
Limit of Quantitation (LOQ) 0.015% - 0.03%[1]0.06%[1]Dependent on molar absorptivity, typically in the µg/mL range.
Selectivity High, especially with selective detectors like Diode Array (DAD) or Mass Spectrometry (MS).[2]Very high, provides structural information.Lower, susceptible to interference from other absorbing species.
Analysis Time 5 - 30 minutes[1]15 - 30 minutes< 5 minutes per sample
Sample Throughput High with autosamplers.Moderate.High.
Instrumentation Cost Moderate to High.High.Low.
Typical Application Purity assessment, impurity profiling, and quantification in various matrices.Identification and quantification of volatile impurities and degradants.Rapid quantification in simple matrices, dissolution testing.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on methods for similar nitropyridine derivatives and should be optimized and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method is generally suitable for a moderately polar compound like this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions (Starting Point):

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or λmax of this compound).

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile and water).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh the sample containing this compound, dissolve it in a suitable solvent, and dilute to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][4][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For this compound, derivatization might be necessary to improve its volatility and thermal stability.

Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).

  • Autosampler.

  • Data acquisition and processing software.

Chromatographic Conditions (Starting Point):

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Detection: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Standard and Sample Preparation (with derivatization):

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Standard and Sample Preparation:

    • Accurately weigh the standard or sample into a vial.

    • Add a suitable solvent (e.g., pyridine or acetonitrile).

    • Add the derivatization reagent (e.g., 100 µL of BSTFA with 1% TMCS).

    • Heat the mixture at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Calibration: Prepare a series of derivatized standards at different concentrations to construct a calibration curve.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of compounds that absorb ultraviolet or visible light.[6] The presence of the nitropyridine chromophore in this compound makes it a suitable candidate for this technique, provided the sample matrix is simple and does not contain interfering substances.[7]

Instrumentation:

  • Double-beam UV-Vis spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

Methodology:

  • Determination of λmax: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or methanol). Scan the solution in the UV region (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Standard Solutions: Prepare a stock solution of the reference standard (e.g., 100 µg/mL). From the stock solution, prepare a series of dilutions to create a calibration set (e.g., 1, 2, 5, 10, 15, 20 µg/mL).

  • Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration. The plot should be linear, and the regression equation can be used to determine the concentration of unknown samples.

  • Sample Analysis: Prepare the sample solution in the same solvent and dilute it to obtain an absorbance reading within the linear range of the calibration curve. Measure the absorbance at λmax and calculate the concentration using the regression equation.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the quantitative analysis of this compound using HPLC.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Weigh Reference Standard dissolve_std Dissolve in Solvent prep_std->dissolve_std prep_sample Weigh Sample dissolve_sample Dissolve in Solvent prep_sample->dissolve_sample dilute_std Prepare Working Standards dissolve_std->dilute_std dilute_sample Dilute to Concentration dissolve_sample->dilute_sample inject Inject Standard/Sample dilute_std->inject filter Filter Sample dilute_sample->filter filter->inject hplc_system HPLC System Setup hplc_system->inject separation Chromatographic Separation inject->separation detection UV/DAD Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte peak_integration->quantification calibration_curve->quantification report Generate Report quantification->report

Caption: General workflow for HPLC analysis.

Method Selection Logic Diagram

This diagram outlines the decision-making process for selecting the most appropriate analytical method.

node_rect node_rect start Start: Need to Quantify This compound volatile Is the analyte volatile or thermally stable? start->volatile matrix Is the sample matrix simple and clean? volatile->matrix No gcms Use GC-MS volatile->gcms Yes high_selectivity Is high selectivity and structural confirmation required? matrix->high_selectivity No uvvis Use UV-Vis matrix->uvvis Yes hplc Use HPLC high_selectivity->hplc No high_selectivity->gcms Yes

Caption: Decision tree for analytical method selection.

References

Navigating the Spectroscopic Landscape of 2-Chloro-4-nitropyridin-3-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. This guide provides a comparative analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-4-nitropyridin-3-ol and its derivatives. By presenting a combination of experimental and predicted data, this document serves as a valuable resource for the characterization and identification of this important class of heterocyclic compounds.

The pyridine ring is a fundamental scaffold in medicinal chemistry, and its substituted derivatives often exhibit a wide range of biological activities. The title compounds, featuring a chlorine atom, a nitro group, and a hydroxyl group on the pyridine core, present a unique electronic environment that is reflected in their NMR spectra. This guide will delve into the expected chemical shifts and coupling patterns, offering a clear comparison with related analogues.

Comparative NMR Data Analysis

To facilitate a clear comparison, the following tables summarize the experimental and predicted 1H and 13C NMR data for this compound and its key analogues. The predicted data for the parent compound was generated based on established substituent chemical shift (SCS) effects and computational (DFT) methods, providing a reliable estimate in the absence of direct experimental values.

Table 1: 1H NMR Chemical Shift Data (δ, ppm) in CDCl3

CompoundH-5H-6Other Protons
2-Chloro-3-hydroxypyridine~7.2-7.3 (dd)~8.0-8.1 (dd)-
2-Chloro-4-nitropyridine8.32 (d)8.75 (d)7.85 (dd, H-5)
This compound (Predicted) ~8.1-8.3 (d) ~8.5-8.7 (d) ~5.0-6.0 (br s, OH)
3-Bromo-2-chloro-4-methyl-5-nitropyridine-8.51 (s)3.98 (s, CH3)[1]

Table 2: 13C NMR Chemical Shift Data (δ, ppm) in CDCl3

CompoundC-2C-3C-4C-5C-6Other Carbons
2-Chloro-3-hydroxypyridine~145~150~125~120~140-
2-Chloro-4-nitropyridine152.0124.5145.0120.0150.0-
This compound (Predicted) ~148 ~155 ~140 ~118 ~145 -
3-Bromo-2-chloro-4-methyl-5-nitropyridine~150~130~148~135~142~15 (CH3)

Experimental and Synthetic Protocols

A standardized experimental protocol is crucial for obtaining reproducible and comparable NMR data. Below are detailed methodologies for the synthesis of a representative derivative and the general procedure for NMR analysis.

Synthesis of 3-Bromo-2-chloro-4-methyl-5-nitropyridine[1]
  • Bromination of 4-Methyl-5-nitropyridin-2-ol: To a suspension of 4-methyl-5-nitropyridin-2-ol in acetic acid, bromine is added dropwise. The mixture is stirred and then poured into ice-water. The resulting precipitate is filtered, washed with water, and dried to afford 3-bromo-4-methyl-5-nitropyridin-2-ol.

  • Chlorination: The obtained 3-bromo-4-methyl-5-nitropyridin-2-ol is suspended in acetonitrile, and phosphorus oxychloride (POCl3) is added dropwise. The reaction mixture is heated, then cooled and poured into ice-water. The precipitate is collected by filtration, washed with water, and dried to yield 3-bromo-2-chloro-4-methyl-5-nitropyridine.

1H and 13C NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • 1H NMR Acquisition: The spectrum is acquired with a spectral width of approximately -2 to 12 ppm. A sufficient number of scans are collected to achieve an adequate signal-to-noise ratio.

  • 13C NMR Acquisition: The spectrum is acquired with a spectral width of approximately 0 to 200 ppm, using a proton-decoupled pulse sequence. A longer acquisition time and a higher number of scans are typically required for 13C NMR due to the low natural abundance of the 13C isotope.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Visualizing the Process and Structure

To provide a clearer understanding of the workflow and the molecular structure, the following diagrams have been generated using the DOT language.

NMR_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_nmr NMR Analysis Start Starting Materials Reaction Chemical Reaction Start->Reaction Purification Purification Reaction->Purification SamplePrep Sample Preparation Purification->SamplePrep Acquisition Data Acquisition (1H & 13C) SamplePrep->Acquisition Processing Data Processing Acquisition->Processing Analysis Spectral Analysis Processing->Analysis FinalReport Final Report Analysis->FinalReport Data Interpretation

Caption: General workflow for the synthesis and NMR analysis of organic compounds.

Caption: Chemical structure and atom numbering of this compound.

This guide provides a foundational understanding of the 1H and 13C NMR characteristics of this compound and its derivatives. By combining experimental data from analogues with robustly predicted data for the parent compound, researchers can more confidently identify and characterize these molecules in their synthetic and drug discovery endeavors.

References

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Chloro-4-nitropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed examination of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Chloro-4-nitropyridin-3-ol, a compound of interest in medicinal chemistry. Due to the absence of a publicly available experimental spectrum for this specific molecule, this analysis is based on the known fragmentation of the structurally similar compound, 2-Chloro-3-nitropyridine, and established principles of mass spectrometry.

Predicted Fragmentation Pattern and Data

The fragmentation of this compound under electron ionization is anticipated to proceed through a series of characteristic bond cleavages, driven by the relative stability of the resulting fragment ions. The molecular ion (M+) is formed by the loss of an electron from the parent molecule. Subsequent fragmentation is influenced by the presence of the chloro, nitro, and hydroxyl functional groups on the pyridine ring.

The predicted major fragmentation pathways are initiated by cleavages such as the loss of the nitro group (NO₂), the hydroxyl group (OH), or a chlorine radical (Cl•). Further fragmentation can involve the loss of small neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN), which are common losses from aromatic and heterocyclic systems.

Below is a table summarizing the predicted m/z (mass-to-charge ratio) values for the molecular ion and key fragments of this compound. This provides a comparative basis for researchers analyzing this or similar compounds.

Ion Formula Predicted m/z Proposed Fragmentation Pathway
[M]+•C₅H₃ClN₂O₃174/176Molecular Ion
[M - NO₂]+C₅H₃ClNO128/130Loss of a nitro group
[M - OH]+C₅H₂ClN₂O₂157/159Loss of a hydroxyl radical
[M - Cl]+C₅H₃N₂O₃139Loss of a chlorine radical
[M - NO₂ - CO]+C₄H₃ClN100/102Subsequent loss of carbon monoxide
[M - Cl - NO₂]+C₅H₃NO93Loss of chlorine and nitro group

Experimental Protocol for Electron Ionization Mass Spectrometry

To experimentally determine the mass spectrum of this compound, the following general protocol for a standard electron ionization mass spectrometer can be employed:

1. Sample Preparation:

  • A pure sample of this compound is required.

  • The sample is typically introduced into the mass spectrometer via a direct insertion probe for solid samples or a gas chromatograph for volatile samples. For this compound, a direct insertion probe would be suitable.

2. Ionization:

  • The sample is vaporized in the ion source.

  • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This energy is sufficient to cause the ejection of an electron from the molecule, forming a positively charged molecular ion (M+•).

3. Mass Analysis:

  • The molecular ions and any fragment ions formed in the ion source are accelerated into the mass analyzer (e.g., a quadrupole, time-of-flight, or magnetic sector analyzer).

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

4. Detection:

  • The separated ions are detected by an electron multiplier or a similar detector.

  • The detector generates a signal that is proportional to the abundance of each ion.

5. Data Acquisition:

  • The mass spectrum is recorded as a plot of relative ion abundance versus m/z.

Visualizing the Fragmentation Pathway

The following diagram, generated using the DOT language, illustrates the predicted primary fragmentation pathways of this compound.

Fragmentation_Pattern M [C₅H₃ClN₂O₃]+• m/z = 174/176 (Molecular Ion) F1 [C₅H₃ClNO]+ m/z = 128/130 M->F1 - NO₂ F2 [C₅H₂ClN₂O₂]+ m/z = 157/159 M->F2 - OH F3 [C₅H₃N₂O₃]+ m/z = 139 M->F3 - Cl F5 [C₅H₃NO]+ m/z = 93 M->F5 - Cl, -NO₂ F4 [C₄H₃ClN]+ m/z = 100/102 F1->F4 - CO

Caption: Predicted EI-MS fragmentation of this compound.

This guide provides a foundational understanding of the expected mass spectrometry fragmentation of this compound. The provided data and visualization serve as a valuable reference for researchers in the identification and characterization of this and related compounds, aiding in the acceleration of drug discovery and development pipelines. Experimental verification is essential to confirm these predicted pathways.

A Comparative Analysis of the Synthetic Utility of Nitropyridinol Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the synthetic versatility of nitropyridinol isomers, this guide offers a comparative analysis of their reactivity and applications, supported by experimental data and detailed protocols. The strategic placement of nitro and hydroxyl groups on the pyridine ring significantly influences the molecule's electronic properties, offering a versatile scaffold for the synthesis of complex, biologically active compounds.

This publication serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing objective comparisons of the performance of various nitropyridinol isomers in organic synthesis. By presenting quantitative data in clearly structured tables, detailing experimental methodologies, and visualizing key chemical transformations, this guide aims to facilitate the strategic selection of isomers for the efficient synthesis of target molecules.

Comparative Reactivity and Physicochemical Properties

The synthetic utility of nitropyridinol isomers is largely dictated by the relative positions of the electron-withdrawing nitro group and the nucleophilic hydroxyl group. This substitution pattern governs the electron density of the pyridine ring, influencing its susceptibility to nucleophilic and electrophilic attack. The following table summarizes key physicochemical properties and comparative reactivity data for prominent nitropyridinol isomers.

IsomerStructureMelting Point (°C)Key Reactivity FeaturesCommon Applications
2-Hydroxy-5-nitropyridine 2-Hydroxy-5-nitropyridine188-191[1]The hydroxyl group at the 2-position makes it prone to tautomerization to the corresponding pyridone. The nitro group at the 5-position activates the ring for nucleophilic aromatic substitution.Intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]
4-Hydroxy-3-nitropyridine 4-Hydroxy-3-nitropyridine285 (dec.)The hydroxyl group can be converted to a better leaving group (e.g., chloro) for subsequent nucleophilic substitution.[3]Precursor for bioactive molecules and agrochemicals.[4]
3-Hydroxy-2-nitropyridine 3-Hydroxy-2-nitropyridine69-71The proximity of the nitro and hydroxyl groups influences the acidity of the hydroxyl proton and the reactivity of the adjacent ring positions.Used in the synthesis of potent inhibitors of cell proliferation and tubulin polymerization.

Experimental Protocols

Detailed methodologies for key transformations of nitropyridinol isomers are provided below, offering a practical guide for laboratory synthesis.

Protocol 1: Synthesis of 4-Chloro-3-nitropyridine from 4-Hydroxy-3-nitropyridine

This protocol describes the conversion of the hydroxyl group of 4-hydroxy-3-nitropyridine to a chloro group, a key step in preparing this versatile intermediate for nucleophilic substitution reactions.[3]

Materials:

  • 4-Hydroxy-3-nitropyridine

  • Phosphorus pentachloride (PCl₅)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a round-bottom flask, combine 4-hydroxy-3-nitropyridine with phosphorus pentachloride and phosphorus oxychloride.

  • Heat the reaction mixture under reflux for the time specified in the relevant literature.

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a sodium hydroxide solution until the pH is alkaline.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: N-Alkylation of a Pyridin-4-ol Derivative

This general protocol illustrates the N-alkylation of a pyridin-4-ol scaffold, a common transformation in drug discovery to modify the properties of a lead compound. This procedure can be adapted for nitropyridinol isomers that exist in the pyridone tautomeric form.

Materials:

  • Pyridin-4-ol derivative (e.g., a nitropyridinol)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of the pyridin-4-ol derivative in an anhydrous polar aprotic solvent, add the base at room temperature.

  • Stir the mixture for a short period to allow for deprotonation.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualization of Synthetic Pathways and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key synthetic transformations and logical workflows relevant to the application of nitropyridinol isomers.

synthetic_pathway 4-Hydroxypyridine 4-Hydroxypyridine 4-Hydroxy-3-nitropyridine 4-Hydroxy-3-nitropyridine 4-Hydroxypyridine->4-Hydroxy-3-nitropyridine Nitration (H₂SO₄, HNO₃) 4-Chloro-3-nitropyridine 4-Chloro-3-nitropyridine 4-Hydroxy-3-nitropyridine->4-Chloro-3-nitropyridine Chlorination (POCl₃, PCl₅) Substituted\n3-Nitropyridines Substituted 3-Nitropyridines 4-Chloro-3-nitropyridine->Substituted\n3-Nitropyridines Nucleophilic Aromatic Substitution

Caption: Synthesis of Substituted 3-Nitropyridines.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification Start Combine Reactants & Solvent Base_Addition Add Base Start->Base_Addition Alkyl_Halide_Addition Add Alkyl Halide Base_Addition->Alkyl_Halide_Addition Reaction_Monitoring Monitor by TLC Alkyl_Halide_Addition->Reaction_Monitoring Quench Quench with Water Reaction_Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying Dry & Concentrate Extraction->Drying Purification Purify Product Drying->Purification

Caption: General N-Alkylation Workflow.

Application in Drug Discovery: Targeting Signaling Pathways

Nitropyridine-containing molecules have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer.[5][6] The mitogen-activated protein kinase (MAPK) pathway is one such critical signaling cascade involved in cell proliferation, differentiation, and survival. The diagram below illustrates a simplified representation of the MAPK signaling pathway, a common target for kinase inhibitors derived from nitropyridinol scaffolds.

mapk_pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Nitropyridinol-based Inhibitors can target kinases in this cascade ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Cellular_Response Cellular_Response Transcription_Factors->Cellular_Response

Caption: Simplified MAPK Signaling Pathway.

The strategic functionalization of nitropyridinol isomers allows for the synthesis of diverse libraries of compounds that can be screened for their inhibitory activity against kinases in the MAPK and other signaling pathways. The ability to selectively modify the pyridine core at different positions enables the fine-tuning of the molecule's binding affinity and selectivity for the target kinase.

References

Comparative Guide to HPLC Method Development for Monitoring the Synthesis of 2-(Phenylamino)-4-nitropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for monitoring the nucleophilic aromatic substitution reaction of 2-Chloro-4-nitropyridin-3-ol with aniline to produce 2-(phenylamino)-4-nitropyridin-3-ol. The development of a robust analytical method is crucial for ensuring reaction completion, identifying potential impurities, and optimizing reaction conditions in pharmaceutical and chemical research.[1][2]

Hypothetical Reaction Pathway

The reaction involves the displacement of the chloro group from this compound by aniline. Monitoring this reaction requires a method capable of separating the starting material, the product, and any potential side-products or unreacted aniline.

Reaction_Pathway SM This compound Prod 2-(Phenylamino)-4-nitropyridin-3-ol SM->Prod + Aniline Nuc Aniline Nuc->Prod HCl HCl

Caption: Hypothetical reaction scheme for the synthesis of 2-(Phenylamino)-4-nitropyridin-3-ol.

Comparison of Analytical Methods

For monitoring the reaction progress, two reversed-phase HPLC methods are proposed and compared against a Thin-Layer Chromatography (TLC) method. Reversed-phase HPLC is a powerful technique for the analysis of moderately polar to non-polar compounds, making it well-suited for the aromatic compounds in this reaction.[2]

Method A: C18-Based Separation A standard C18 column is the workhorse of reversed-phase chromatography and is a good starting point for method development.[3] It separates compounds primarily based on their hydrophobicity.

Method B: Phenyl-Hexyl-Based Separation A Phenyl-Hexyl column provides an alternative selectivity, particularly for aromatic and nitroaromatic compounds, due to possible π-π interactions between the analytes and the stationary phase.[3] This can lead to better resolution of structurally similar aromatic compounds.

Alternative Method: TLC with Densitometry Thin-Layer Chromatography is a rapid and cost-effective qualitative technique for monitoring reaction progress.[4] When coupled with a densitometer, it can provide semi-quantitative results.

Table 1: Comparison of Key Method Parameters
ParameterHPLC Method AHPLC Method BAlternative: TLC with Densitometry
Principle Reversed-Phase ChromatographyReversed-Phase Chromatography with π-π interactionsNormal-Phase Adsorption Chromatography
Stationary Phase Octadecylsilyl (C18) silica gelPhenyl-Hexyl bonded silica gelSilica gel 60 F254
Mobile Phase Acetonitrile: 0.1% Formic acid in WaterMethanol: 20mM Phosphate buffer (pH 3.0)Ethyl Acetate: Hexane (e.g., 30:70 v/v)
Analysis Time ~10-15 minutes~10-15 minutes~5-10 minutes per plate
Quantitation High (Excellent precision & accuracy)High (Excellent precision & accuracy)Semi-Quantitative
Resolution Good to ExcellentPotentially enhanced for aromaticsLow to Moderate
Cost per Sample ModerateModerateLow
Table 2: Hypothetical Performance Data
AnalyteHPLC Method A: Retention Time (min)HPLC Method B: Retention Time (min)Alternative: TLC - Rf Value
Aniline2.53.10.45
This compound4.85.20.30
2-(Phenylamino)-4-nitropyridin-3-ol6.27.50.22
Resolution (Critical Pair) 2.1 (between starting material and product)3.5 (between starting material and product)N/A
LOD (Product) ~5 ng/mL~5 ng/mL~50-100 ng/spot

Experimental Protocols

HPLC Method A: C18-Based Separation
  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 80% B

    • 10-12 min: 80% B

    • 12.1-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 270 nm. The nitro and aromatic functionalities of the molecules suggest strong UV absorbance.[5][6]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a 50:50 mixture of water and acetonitrile.

HPLC Method B: Phenyl-Hexyl-Based Separation
  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 20mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Methanol.

  • Isocratic Elution: 60% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.

Visualization of Method Development Workflow

The process of developing a suitable HPLC method for reaction monitoring follows a logical sequence of steps, from understanding the analyte properties to method validation.

HPLC_Method_Development cluster_initial 1. Analyte Characterization cluster_scouting 2. Method Scouting cluster_optimization 3. Method Optimization cluster_validation 4. Final Method A Physicochemical Properties (pKa, logP, solubility) C Column Selection (C18, Phenyl-Hexyl) A->C B UV-Vis Spectra Scan E Detector Wavelength B->E D Mobile Phase Selection (ACN vs. MeOH, pH) C->D F Gradient/Isocratic Profile D->F E->F G Flow Rate & Temperature F->G H Peak Shape & Resolution G->H I Robust & Validated Method for Reaction Monitoring H->I

Caption: Logical workflow for HPLC method development in reaction monitoring.

Conclusion

Both proposed HPLC methods are suitable for monitoring the synthesis of 2-(phenylamino)-4-nitropyridin-3-ol. Method A using a C18 column represents a universal and robust starting point. However, Method B with a Phenyl-Hexyl column may offer superior resolution for this specific reaction due to the aromatic nature of all key components, as indicated by the hypothetical performance data. The choice between them would depend on the presence of any critical impurities that are better resolved by one of the stationary phases. While the TLC method is useful for quick qualitative checks, it lacks the precision and accuracy of HPLC for detailed kinetic studies or impurity profiling.[1][4]

References

Spectroscopic Comparison of 2-Chloro-4-nitropyridin-3-ol and Its Precursors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed spectroscopic comparison of the target compound, 2-Chloro-4-nitropyridin-3-ol, and its plausible key precursor, 2-Chloro-3-hydroxypyridine. Due to the limited availability of experimental data for the final product, this comparison incorporates predicted spectroscopic values for this compound, which are clearly denoted. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Understanding its spectroscopic characteristics in relation to its precursors is crucial for synthesis monitoring, quality control, and structural elucidation. This guide focuses on a comparative analysis of this compound with its most probable precursor, 2-Chloro-3-hydroxypyridine, based on a plausible synthetic route involving nitration.

Synthetic Pathway

The proposed synthesis of this compound involves the nitration of 2-Chloro-3-hydroxypyridine. This common electrophilic aromatic substitution is a standard method for introducing a nitro group onto a phenol-like ring system.

Synthetic_Pathway Precursor 2-Chloro-3-hydroxypyridine Reagents HNO₃ / H₂SO₄ Precursor->Reagents Product This compound Reagents->Product

Caption: Proposed synthetic route to this compound.

Experimental Protocols

Proposed Synthesis of this compound from 2-Chloro-3-hydroxypyridine

This protocol is a proposed method based on established nitration procedures for similar phenolic compounds.

  • Dissolution: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 2-Chloro-3-hydroxypyridine to a mixture of concentrated sulfuric acid.

  • Nitration: While maintaining the low temperature, a solution of concentrated nitric acid in concentrated sulfuric acid is added dropwise to the reaction mixture. The temperature should be carefully monitored and kept below 10°C.

  • Reaction Monitoring: The reaction is stirred at low temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction mixture is poured carefully onto crushed ice.

  • Isolation: The precipitated product is collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 2-Chloro-3-hydroxypyridine and this compound.

Table 1: ¹H NMR Data (ppm)

CompoundH-5H-6OH
2-Chloro-3-hydroxypyridine7.1-7.3 (m)7.9-8.1 (m)9.5-10.5 (br s)
This compound (Predicted)8.3-8.5 (d)8.8-9.0 (d)10.0-11.0 (br s)

Table 2: ¹³C NMR Data (ppm)

CompoundC-2C-3C-4C-5C-6
2-Chloro-3-hydroxypyridine140-142150-152120-122125-127145-147
This compound (Predicted)142-144155-157148-150118-120150-152

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

CompoundO-H StretchC=C, C=N StretchN-O Stretch (NO₂)C-Cl Stretch
2-Chloro-3-hydroxypyridine[1][2]3400-3200 (broad)1600-1450-700-800
This compound (Predicted)3500-3300 (broad)1610-14801550-1520, 1350-1320700-800

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragmentation Peaks
2-Chloro-3-hydroxypyridine[3]129/131101, 73
This compound[4][5][6]174/176157/159, 128, 111, 83

Disclaimer: The synthetic protocol for this compound is a proposed method and should be adapted and optimized under appropriate laboratory conditions. The spectroscopic data for this compound are predicted values based on its chemical structure and should be confirmed by experimental analysis.

References

A Comparative Guide to Purity Assessment of Synthesized 2-Chloro-4-nitropyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible research. This guide offers an objective comparison of key analytical techniques for assessing the purity of 2-Chloro-4-nitropyridin-3-ol derivatives. It provides detailed experimental protocols and supporting data to assist in the selection of the most suitable analytical methodologies.

The synthesis of this compound can result in various impurities, including unreacted starting materials, byproducts, and residual solvents. A multi-faceted analytical approach is often necessary for a comprehensive purity profile.

Data Presentation: A Comparative Overview of Analytical Methods

The choice of analytical technique is dictated by the nature of the expected impurities, the required accuracy and sensitivity, and the available instrumentation.[1] High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are among the most powerful and commonly employed methods for purity determination of pyridine derivatives.[1]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a stationary and a mobile phase.[2]Separation of volatile compounds based on their interaction with a stationary phase, followed by mass-based detection.[2]Absolute quantification based on the direct proportionality of NMR signal intensity to the number of atomic nuclei, using a certified internal standard.[3][4]
Typical Purity (%) ≥99.5%>98%Absolute molar % (e.g., 99.7%)[3]
Common Impurities Detected Less volatile organic impurities, starting materials, byproducts.[3]Volatile organic compounds, residual solvents.[3]Detects impurities with distinct proton signals from the analyte.[3]
Advantages High resolution and sensitivity, suitable for non-volatile and thermally labile compounds.[1][4]Excellent for identifying and quantifying volatile impurities and residual solvents.[1]Provides an absolute measure of purity without needing a reference standard of the analyte; highly accurate and precise.[1][4]
Limitations Requires reference standards for impurity identification and quantification.[1] Requires a suitable chromophore for UV detection.[4]The analyte must be volatile and thermally stable.[4]Lower sensitivity compared to chromatographic methods; potential for signal overlap.

Experimental Protocols: Detailed Methodologies

Accurate and reproducible data are contingent on meticulously executed experimental protocols.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile method for separating and quantifying non-volatile or thermally unstable compounds.[3]

  • Objective: To determine the relative purity of the synthesized this compound and quantify non-volatile impurities.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized sample.

    • Dissolve in a suitable solvent (e.g., a mixture of acetonitrile and water) to create a stock solution of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.[1]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]

    • Mobile Phase: A gradient mixture of acetonitrile and water (both containing 0.1% formic acid).

    • Gradient Program: Start at 30% acetonitrile, linearly increase to 95% over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30°C.[3]

    • Detection Wavelength: 254 nm.[3]

  • Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is invaluable for the identification and quantification of volatile impurities and residual solvents.

  • Objective: To identify and quantify volatile impurities in the synthesized sample.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the sample.

    • Dissolve in 25 mL of a high-purity solvent like acetone or ethyl acetate to a concentration of 1 mg/mL.[3]

  • GC-MS Conditions:

    • Column: A capillary column suitable for polar compounds, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[3]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]

    • Inlet Temperature: 250°C.[1]

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes; ramp at 10°C/min to 280°C; hold for 5 minutes.[1]

  • Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).[1]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method that provides a direct measurement of the molar concentration of an analyte against a certified internal standard.

  • Objective: To determine the absolute purity of the synthesized compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[4]

  • Sample Preparation:

    • Accurately weigh about 15-20 mg of the synthesized this compound and a similar, accurately weighed amount of a suitable internal standard (e.g., maleic acid) into an NMR tube.[4]

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).[4]

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal relaxation for accurate integration.

  • Data Analysis: The purity of the analyte is calculated by comparing the integral of a specific, well-resolved signal from the analyte with the integral of a signal from the internal standard of known purity.

Mandatory Visualizations

Diagrams are essential for visualizing complex experimental workflows and logical relationships.

Workflow_for_Purity_Assessment cluster_synthesis Synthesis & Purification cluster_analysis Analytical Assessment A Synthesis of This compound B Crude Product A->B C Purification (e.g., Recrystallization) B->C D Purified Sample C->D E HPLC Analysis D->E F GC-MS Analysis D->F G qNMR Analysis D->G H Comprehensive Purity Report E->H F->H G->H

Caption: Workflow for synthesis and purity assessment.

Logical_Relationships_in_Purity_Analysis center Purity Assessment of This compound HPLC HPLC center->HPLC Relative Purity Non-volatile Impurities GCMS GC-MS center->GCMS Volatile Impurities Residual Solvents qNMR qNMR center->qNMR Absolute Purity FTIR FTIR center->FTIR Functional Group Confirmation EA Elemental Analysis center->EA Elemental Composition Confirmation

Caption: Interrelation of analytical techniques.

References

Benchmarking the Efficiency of 2-Chloro-4-nitropyridin-3-ol: A Comparative Analysis in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of complex molecules. 2-Chloro-4-nitropyridin-3-ol, a substituted pyridine derivative, presents a unique combination of functional groups that make it an intriguing substrate for a variety of chemical transformations. This guide provides a comparative analysis of its potential efficiency in nucleophilic aromatic substitution (SNAc) reactions, drawing parallels with structurally similar and more extensively studied compounds to project its reactivity and utility in synthetic chemistry.

Due to the limited availability of specific experimental data for this compound in the public domain, this guide will leverage established principles of organic chemistry and data from analogous compounds to provide a predictive comparison. The core of this analysis focuses on the interplay of the chloro, nitro, and hydroxyl substituents on the pyridine ring and their influence on its reactivity towards nucleophiles.

Understanding the Reactivity Landscape

The reactivity of this compound in SNAr reactions is governed by the electronic effects of its substituents. The pyridine nitrogen, being more electronegative than carbon, inherently makes the ring electron-deficient. This effect is significantly amplified by the presence of the strongly electron-withdrawing nitro group at the 4-position. Nucleophilic attack is favored at the positions ortho and para to the activating group. In this molecule, the chloro group at the 2-position is ortho to the ring nitrogen and para to the nitro group, making it a prime site for nucleophilic displacement.

The hydroxyl group at the 3-position introduces a more complex electronic influence. While it can act as an electron-donating group through resonance, its proximity to the electron-withdrawing nitro group and the ring nitrogen likely modulates its effect.

Hypothetical Comparison of Efficiency

To benchmark the potential efficiency of this compound, we can compare its expected performance against well-documented analogs in a hypothetical nucleophilic aromatic substitution reaction with a generic amine nucleophile (R-NH₂).

ReagentKey Structural FeaturesExpected ReactivityPotential AdvantagesPotential Disadvantages
This compound Nitro group para to the leaving group; Hydroxyl group meta to the leaving group.HighThe hydroxyl group may offer a secondary reaction site for further functionalization.The acidity of the hydroxyl group might require the use of an additional equivalent of base.
2-Chloro-4-nitropyridine Nitro group para to the leaving group.HighSimpler reaction profile due to the absence of the hydroxyl group.Less opportunity for subsequent diversification at the 3-position.
2-Chloro-3-nitropyridine Nitro group meta to the leaving group.ModerateDifferent substitution pattern allows for the synthesis of alternative isomers.Lower activation of the leaving group compared to the 4-nitro isomer.
2,4-Dichloropyridine A second chloro group provides additional activation.Moderate to HighThe second chloro group can also be a site for substitution, allowing for sequential reactions.Potential for mixture of products if selectivity is not controlled.

Experimental Protocols: A Generalized Approach

General Procedure for Nucleophilic Aromatic Substitution of this compound with an Amine:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and a suitable aprotic polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Addition of Reagents: Add the amine nucleophile (1.1 - 1.5 eq) to the solution. If the amine is used as a salt, or if the hydroxyl group of the substrate is to be deprotonated, add a suitable base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 - 2.5 eq).

  • Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 80 °C to 120 °C. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired substituted pyridine derivative.

Visualizing the Reaction Pathway

The logical workflow for a typical nucleophilic aromatic substitution reaction can be visualized to delineate the key steps from starting materials to the final product.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start_reagent This compound reaction_step Heating and Stirring start_reagent->reaction_step start_nucleophile Nucleophile (e.g., R-NH2) start_nucleophile->reaction_step start_base Base (e.g., K2CO3) start_base->reaction_step start_solvent Solvent (e.g., DMF) start_solvent->reaction_step extraction Extraction reaction_step->extraction washing Washing extraction->washing drying Drying washing->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography final_product Substituted Pyridine Derivative chromatography->final_product

Caption: A generalized workflow for a nucleophilic aromatic substitution reaction.

Signaling the Mechanistic Pathway

The mechanism of nucleophilic aromatic substitution on an activated pyridine ring proceeds through a Meisenheimer complex intermediate. The presence of the nitro group is crucial for stabilizing this intermediate.

sn_ar_mechanism Reactants This compound + Nu- Meisenheimer_Complex Meisenheimer Complex (Anionic Intermediate) Reactants->Meisenheimer_Complex Nucleophilic Attack Products Substituted Product + Cl- Meisenheimer_Complex->Products Loss of Leaving Group

Safety Operating Guide

Personal protective equipment for handling 2-Chloro-4-nitropyridin-3-OL

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Chloro-4-nitropyridin-3-OL

Hazard Identification and Classification

Based on available GHS classifications, this compound is considered hazardous.[1][2] The primary hazards associated with this compound and its close analogs are summarized in the table below.

Hazard ClassificationThis compound[1][2]2-Chloro-4-nitropyridine[3][4]2-Chloro-4-methyl-3-nitropyridine[5]
Acute Oral Toxicity Harmful if swallowed (H302)Harmful if swallowed (H302)Harmful if swallowed
Acute Dermal Toxicity Not ClassifiedHarmful in contact with skin (H312)Harmful in contact with skin
Acute Inhalation Toxicity Not ClassifiedHarmful if inhaled (H332)May be harmful if inhaled
Skin Corrosion/Irritation Causes skin irritation (H315)Causes skin irritation (H315)Causes skin irritation
Serious Eye Damage/Irritation Causes serious eye irritation (H319)Causes serious eye irritation (H319)Causes serious eye irritation
Specific target organ toxicity (single exposure) Not ClassifiedMay cause respiratory irritation (H335)May cause respiratory irritation

Operational Plan: Safe Handling and Storage

Adherence to the following procedures is crucial to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[3][6] A chemical fume hood is strongly recommended to control exposure to dust or vapors.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][6]

Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and dust, preventing serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Consider impervious clothing if handling larger quantities.[3]Prevents skin contact, which can cause irritation.[3]
Respiratory Protection A NIOSH-approved respirator with an appropriate particulate filter is recommended, especially if dust is generated.Minimizes the risk of inhaling harmful dust or aerosols.
Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Clear the workspace of any unnecessary items.

  • Dispensing: Carefully weigh and dispense the chemical in a designated area, preferably within a fume hood, to avoid generating dust.

  • Work Practices: Avoid all personal contact, including inhalation of dust.[7] Do not eat, drink, or smoke in the handling area.[3] Wash hands thoroughly after handling the compound.[8]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[3][5][6] The storage area should be locked up.[3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: All waste containing this chemical must be treated as hazardous waste.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Do not reuse empty containers.

  • Disposal Method: Dispose of the chemical and its containers at an approved waste disposal plant in accordance with local, regional, and national regulations.[3][8][9] Do not release into the environment.

Emergency Procedures

First-Aid Measures
  • If Swallowed: Rinse mouth with water. Call a POISON CENTER or doctor/physician if you feel unwell.[3][6][9]

  • If on Skin: Immediately wash with plenty of soap and water.[8][9] If skin irritation occurs, seek medical advice/attention.[3] Remove and wash contaminated clothing before reuse.[3]

  • If in Eyes: Rinse cautiously with water for several minutes.[3][8] Remove contact lenses, if present and easy to do. Continue rinsing.[3][8] If eye irritation persists, get medical advice/attention.[8]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[3][8] Call a POISON CENTER or doctor/physician if you feel unwell.[8]

Accidental Release Measures
  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further leakage or spillage if it is safe to do so.

  • Clean-up: For dry spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[5] For wet spills, absorb with an inert material and place in a container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent.

Workflow for Safe Handling and Disposal of this compound

Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures Assess_Hazards Assess Hazards & Review SDS Wear_PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Assess_Hazards->Wear_PPE Prepare_Workspace Prepare Well-Ventilated Workspace (Fume Hood) Wear_PPE->Prepare_Workspace Dispense_Chemical Carefully Dispense Chemical Prepare_Workspace->Dispense_Chemical Perform_Experiment Perform Experiment Dispense_Chemical->Perform_Experiment Spill Accidental Spill Dispense_Chemical->Spill Store_Properly Store in Tightly Sealed Container Perform_Experiment->Store_Properly Collect_Waste Collect Waste in Labeled Container Perform_Experiment->Collect_Waste Exposure Personal Exposure Perform_Experiment->Exposure Dispose_Hazardous Dispose as Hazardous Waste Collect_Waste->Dispose_Hazardous Cleanup_Spill Contain and Clean Up Spill Spill->Cleanup_Spill Follow_First_Aid Follow First-Aid Measures Exposure->Follow_First_Aid

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.